4-Thiazoleacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMJKGQNDOCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284702 | |
| Record name | 4-Thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7504-44-1 | |
| Record name | 4-Thiazoleacetic acid | |
| Source | DTP/NCI | |
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| Record name | 4-Thiazoleacetic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazoleacetic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00284702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-THIAZOLEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG2ETP7MCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Hantzsch Synthesis of 4-Thiazoleacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Among its many derivatives, 4-thiazoleacetic acids and their esters are crucial intermediates for synthesizing a wide range of pharmaceuticals, including anti-inflammatory agents, antibiotics, and kinase inhibitors. The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction, provides a direct and efficient pathway to these valuable building blocks.
This technical guide offers an in-depth exploration of the Hantzsch synthesis as applied to 4-thiazoleacetic acid derivatives. It provides a detailed reaction mechanism, a summary of quantitative data from relevant studies, comprehensive experimental protocols, and logical workflow diagrams to support researchers in the practical application of this important transformation.
Core Reaction and Mechanism
The Hantzsch synthesis of this compound derivatives involves the condensation of a thioamide with a γ-halo-β-ketoester, such as ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate. This reaction forms the thiazole ring in a single, often high-yielding, step. The general transformation is shown below:
Where R can be an alkyl, aryl, amino, or other functional group, and X is a halogen (Cl or Br).
The reaction proceeds through a well-established multi-step mechanism. It begins with a nucleophilic attack by the sulfur atom of the thioamide on the halogenated carbon of the ketoester (an SN2 reaction). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[1]
Quantitative Data Summary
The efficiency of the Hantzsch synthesis can be influenced by various factors, including the choice of solvent, temperature, and the use of catalysts or alternative energy sources like microwave irradiation. The following tables summarize quantitative data from studies on Hantzsch and related multi-component syntheses, providing insight into the impact of these variables on reaction outcomes.
Table 1: Optimization of a One-Pot Hantzsch Thiazole Synthesis
This table presents data from the optimization of a three-component synthesis involving 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde, illustrating the effects of solvent, catalyst, and temperature on the yield.[2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 30 |
| 2 | SiW.SiO₂ (15%) | Ethanol | Reflux | 3.5 | 85 |
| 3 | SiW.SiO₂ (15%) | Ethanol | 25 | 12 | No reaction |
| 4 | SiW.SiO₂ (15%) | Water | Reflux | 5 | 70 |
| 5 | SiW.SiO₂ (10%) | Ethanol | Reflux | 4 | 75 |
| 6 | SiW.SiO₂ (15%) | Methanol | Reflux | 6 | 60 |
| 7 | SiW.SiO₂ (15%) | 1-Butanol | Reflux | 3 | 80 |
| 8 | SiW.SiO₂ (15%) | 2-Propanol | Reflux | 4 | 78 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
This table compares the yields and reaction times for the synthesis of various N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using both conventional heating and microwave (MW) irradiation, highlighting the significant rate enhancement provided by microwave technology.[3]
| Product | Substituent (R) | Method | Time | Yield (%) |
| 6a | H | Reflux | 8 h | 70 |
| MW (90°C) | 30 min | 95 | ||
| 6b | 4-Me | Reflux | 8 h | 68 |
| MW (90°C) | 30 min | 92 | ||
| 6c | 4-Cl | Reflux | 8 h | 72 |
| MW (90°C) | 30 min | 94 | ||
| 6d | 4-F | Reflux | 8 h | 75 |
| MW (90°C) | 30 min | 95 | ||
| 6e | 4-Br | Reflux | 8 h | 65 |
| MW (90°C) | 30 min | 89 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives. A classical protocol is presented, followed by a discussion of modern, more efficient variations.
Protocol 1: Classical Synthesis of Ethyl 2-Amino-4-thiazoleacetate
This procedure is adapted from established Hantzsch synthesis protocols and the closely related synthesis of pseudothiohydantoin.[4][5] It details the reaction between thiourea and ethyl chloroacetate.
Materials:
-
Thiourea (1.0 eq.)
-
Ethyl chloroacetate (1.02 eq.)
-
95% Ethanol
-
Water (deionized)
-
Sodium acetate trihydrate or 5% Sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq.) in 95% ethanol (approx. 6-7 mL per gram of thiourea) by heating the mixture to reflux for 10-15 minutes.
-
Addition of Haloester: Once the thiourea is fully dissolved, slowly add ethyl chloroacetate (1.02 eq.) through the condenser over 15-20 minutes while maintaining a gentle reflux.
-
Reaction: Continue to reflux the reaction mixture with stirring for an additional 3-4 hours. The initial product formed is often the hydrochloride salt of the thiazole, which may precipitate from the solution upon cooling.
-
Workup and Neutralization: Allow the mixture to cool to room temperature. Pour the reaction contents into a beaker containing cold deionized water (approx. 2-3 times the volume of ethanol used).
-
Add a solution of sodium acetate trihydrate or slowly add 5% sodium bicarbonate solution to the aqueous mixture with stirring until effervescence ceases. This neutralization step deprotonates the thiazole salt, causing the free base to precipitate.[1]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight. The expected product, ethyl 2-aminothiazole-4-acetate, has a reported melting point of 92-94 °C.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
Modern Variations
-
One-Pot, Multi-Component Synthesis: Modern iterations of the Hantzsch reaction often employ a one-pot, three-component approach, which is highly efficient.[2] In these methods, an α-haloketone, a thioamide, and another reactant (e.g., an aldehyde) are condensed together, often with a catalyst, to form more complex thiazole derivatives in a single step.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[3] Reactions are typically performed in a dedicated microwave reactor in a sealed vessel using a suitable solvent like methanol or ethanol.[3]
Experimental Workflow
The following diagram illustrates a typical logical workflow for the synthesis, purification, and characterization of a this compound derivative via the classical Hantzsch reaction.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Physicochemical Properties of 2-amino-4-thiazoleacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-amino-4-thiazoleacetic acid, a pivotal heterocyclic compound in medicinal chemistry and materials science. This document elucidates its core physicochemical properties, outlines detailed experimental methodologies for their determination, and visualizes key synthesis and application workflows.
Core Physicochemical Properties
2-amino-4-thiazoleacetic acid (CAS No: 29676-71-9) is a foundational building block, particularly in the synthesis of cephalosporin antibiotics.[1] Its physical and chemical characteristics are crucial for its handling, reaction optimization, and formulation.
Table 1: Physicochemical Data of 2-amino-4-thiazoleacetic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂O₂S | [2] |
| Molecular Weight | 158.18 g/mol | [2][3][4] |
| Appearance | White to light orange crystalline powder | [3][5] |
| Melting Point | 123 - 130 °C (with decomposition) | [2][3][6] |
| Boiling Point | 399.0 ± 17.0 °C (Predicted) | [6] |
| Water Solubility | < 1 mg/mL at 21°C; 6.5 g/L at 20°C | [3][6][7] |
| pKa | 3.20 ± 0.10 (Predicted) | [6] |
| LogP | -2.13 (at 20°C, pH 4.54-4.64) | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication of synthesis and the accurate measurement of physicochemical properties.
A common method for synthesizing the hydrochloride salt of 2-amino-4-thiazoleacetic acid involves the Hantzsch thiazole synthesis, reacting a 4-haloacetoacetate derivative with thiourea.[8][9][10]
Protocol:
-
Preparation of Thiourea Suspension: Suspend thiourea in water (e.g., 15.2 g of thiourea in 30.0 g of water) in a round-bottomed flask.[8] Cool the suspension to approximately +5 °C using an ice bath.[8]
-
Preparation of 4-chloroacetoacetyl chloride solution: In a separate double-walled flask, dissolve diketene in methylene chloride and cool to -25 °C.[8][10] Pass chlorine gas through this solution while maintaining the temperature between -20° to -25°C to produce 4-chloroacetoacetyl chloride.[8][10]
-
Reaction: Add the cold 4-chloroacetoacetyl chloride solution dropwise to the stirred thiourea suspension over a period of about 25-30 minutes, ensuring the reaction temperature is maintained between +5 °C and +10 °C.[8][10]
-
Stirring and Precipitation: Continue stirring the mixture at this temperature for an additional 30 minutes.[8] Then, remove the cooling bath and allow the mixture to stir for another 60 minutes as it warms to room temperature (around 25-30 °C).[8][10]
-
Isolation: Cool the reaction mixture in a refrigerator to facilitate the precipitation of (2-aminothiazol-4-yl)-acetic acid hydrochloride.[8]
-
Purification: Isolate the resulting colorless crystals by filtration. The product can be further purified by recrystallization if necessary.[8]
The melting point is determined using a standard capillary melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry 2-amino-4-thiazoleacetic acid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature range from the onset of melting (first appearance of liquid) to the complete liquefaction of the sample. Note any decomposition, as is common for this compound.[2][3][6]
The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.
-
Sample Preparation: Add an excess amount of 2-amino-4-thiazoleacetic acid to a known volume of distilled water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the solubility in units such as g/L or mg/mL.[3][6]
Visualized Workflows and Pathways
The following diagrams illustrate the role of 2-amino-4-thiazoleacetic acid in synthesis, its potential biological mechanism, and its application in materials science.
Biological Significance and Applications
2-aminothiazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The parent compound, 2-amino-4-thiazoleacetic acid, serves as a crucial intermediate in the synthesis of numerous pharmaceuticals.[2][4] Its antimicrobial activity against gram-positive bacteria like Staphylococcus aureus has been noted, with a hypothesized mechanism involving the inhibition of bacterial gyrase, an enzyme essential for DNA replication.[2][4] Beyond medicine, it is used in materials science, for instance, in creating modified electrodes for the sensitive detection of heavy metal ions.[6] This versatility underscores its importance for professionals in drug discovery and advanced materials research.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-4-thiazole acetic acid | 29676-71-9 | FA00978 [biosynth.com]
- 3. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-thiazole acetic acid | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 7. 2-AMINO-4-THIAZOLE ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
The Biological Activity of Substituted 4-Thiazoleacetic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, substituted 4-thiazoleacetic acid analogs have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anti-inflammatory, anticancer, and acetylcholinesterase inhibitory properties. This document details the experimental protocols used to evaluate these activities, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.
Anti-inflammatory Activity
Substituted this compound analogs have shown considerable promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory potential of various substituted this compound analogs has been quantified using in vivo models, such as the carrageenan-induced rat paw edema assay. The percentage of edema inhibition serves as a key metric for evaluating the efficacy of these compounds.
| Compound ID | Substitution Pattern | Dose (mg/kg) | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| 1k | 5-(2,4-dichloro-phenoxy)-acetic acid (3-benzyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | Not Specified | 81.14 | Indomethacin | 76.36 |
| 1m | 5-(2,4-dichloro-phenoxy)-acetic acid (3-cyclohexyl-4-oxo-thiazolidin-2-ylidene)-hydrazide | Not Specified | 78.80 | Indomethacin | 76.36 |
Table 1: In vivo anti-inflammatory activity of selected 4-thiazolidinone derivatives, a class of compounds structurally related to this compound analogs. Data from Ali et al.[1]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This widely used in vivo model assesses the anti-inflammatory activity of compounds by inducing localized inflammation in the rat paw using carrageenan.
Principle: Carrageenan, a phlogistic agent, is injected into the subplantar tissue of the rat hind paw, inducing an inflammatory response characterized by edema. The volume of the paw is measured before and at various time points after carrageenan injection. The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory effect of the test compound.
Procedure:
-
Animal Preparation: Wistar rats are fasted overnight with free access to water before the experiment.
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar aponeurosis of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
The volume of edema at each time point is calculated as the difference between the paw volume at that time (Vt) and the initial paw volume (V0).
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Signaling Pathway: COX and LOX Inhibition
The anti-inflammatory effects of many this compound analogs are attributed to their ability to inhibit the COX and LOX enzymes, which are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively.
Caption: Inhibition of COX and LOX pathways by this compound analogs.
Anticancer Activity
Several substituted this compound analogs have demonstrated significant cytotoxic activity against various cancer cell lines. Their anticancer effects are often mediated through the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as those involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Quantitative Anticancer Activity Data
The in vitro anticancer activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4(5H)-one | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| 4c | 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazole-4(5H)-one | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
Table 2: In vitro anticancer and VEGFR-2 inhibitory activity of a substituted thiazole derivative. Data from Al-Salmi et al.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow formazan formation.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: VEGFR-2 and EGFR Inhibition
Substituted this compound analogs can interfere with the signaling cascades initiated by VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.
Caption: Inhibition of VEGFR-2 and EGFR signaling by this compound analogs.
Acetylcholinesterase Inhibition
Certain analogs of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity makes them potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.
Quantitative Acetylcholinesterase Inhibition Data
The inhibitory potency of these compounds against AChE is determined by their IC50 values.
| Compound ID | Substitution Pattern on Thiazolylhydrazone | AChE IC50 (µM) | Reference Compound | AChE IC50 (µM) |
| 2i | 3,4-Dimethoxyphenyl | 0.028 ± 0.001 | Donepezil | 0.021 ± 0.001 |
| 2g | 4-Hydroxyphenyl | 0.031 ± 0.001 | Donepezil | 0.021 ± 0.001 |
| 2e | 4-Methoxyphenyl | 0.040 ± 0.001 | Donepezil | 0.021 ± 0.001 |
| 2b | 4-Chlorophenyl | 0.056 ± 0.002 | Donepezil | 0.021 ± 0.001 |
| 2a | Phenyl | 0.063 ± 0.003 | Donepezil | 0.021 ± 0.001 |
Table 3: In vitro acetylcholinesterase (AChE) inhibitory activity of substituted thiazolylhydrazone derivatives. Data from Yelekçi et al.[3]
Experimental Protocol: Ellman's Spectrophotometric Method
This method is a widely used in vitro assay to measure AChE activity and the inhibitory effects of compounds.
Principle: The assay measures the activity of AChE by monitoring the increase in the yellow color produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Reaction: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculation of Inhibition and IC50: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Logical Relationship: AChE Inhibition and Cholinergic Synapse
The inhibition of AChE by this compound analogs leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase inhibition at the cholinergic synapse.
Synthesis of Substituted this compound Analogs
The synthesis of substituted this compound analogs typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For this compound derivatives, a key starting material is often an ester of 4-chloroacetoacetic acid.
General Synthetic Workflow
Caption: General synthetic workflow for substituted this compound analogs.
This guide provides a foundational understanding of the biological activities of substituted this compound analogs. The presented data and methodologies offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile class of compounds. Further research into the structure-activity relationships and optimization of these analogs will be crucial for the development of novel and effective therapeutic agents.
References
4-Thiazoleacetic Acid: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-thiazoleacetic acid core is a prominent structural motif in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties. This heterocyclic scaffold has been extensively explored as a template for the design and development of novel therapeutic agents across a wide range of disease areas. Its ability to engage with various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, underscores its significance as a privileged scaffold in drug discovery. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and applications, with a focus on quantitative data, experimental protocols, and the visualization of key molecular pathways.
I. Biological Activities and Therapeutic Targets
Derivatives of this compound have demonstrated a remarkable diversity of pharmacological effects. The following sections summarize key biological activities, with quantitative data presented for comparative analysis.
Antagonism of the CRTH2 Receptor
A significant area of investigation for this compound derivatives has been their activity as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation.
Table 1: CRTH2 Receptor Binding Affinity and Functional Antagonism of this compound Derivatives
| Compound ID | Structure | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Reference |
| 1 | [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | 3.7 | 12 (cAMP assay), 66 (BRET assay) | [1] |
| 2 | [2-(Benzhydryl)-4-(4-fluorophenyl)-thiazol-5-yl]acetic acid | Single-digit nM range | Full antagonistic efficacy | [2] |
| 3 | [2-(Benzhydryl)-4-(4-pyridyl)-thiazol-5-yl]acetic acid derivative | Single-digit nM range | Full antagonistic efficacy | [2] |
Data sourced from published literature, see references for details.
Modulation of AMPA Receptors
Certain this compound analogs have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory synaptic transmission in the central nervous system.
Table 2: Activity of Thiazole Derivatives on AMPA Receptors
| Compound Class | Target | Effect | Reported Activity | Reference |
| Thiazole-4-carboxamides | mGluR5a (structurally related target) | Antagonist | Ki = 18 nM | [3] |
| Riluzole (structurally related) | AMPA receptors | Interaction | Neuroprotective effects | [3] |
Data highlights the potential of the broader thiazole scaffold in modulating glutamate receptors.
Enzyme Inhibition
The this compound scaffold has been successfully employed to generate potent inhibitors of various enzymes implicated in disease.
Hybrid molecules incorporating thiazole and thiazolidinone moieties have shown significant inhibitory activity against urease and α-glucosidase, enzymes relevant to urinary tract infections and diabetes, respectively.
Table 3: Urease and α-Glucosidase Inhibition by Thiazole-Thiazolidinone Derivatives
| Compound ID | Urease IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| Compound 4 (trifluoromethyl substitution) | 1.80 ± 0.80 | 3.61 ± 0.59 | [4] |
| Compound 8 | 2.15 ± 0.51 | 4.84 ± 2.07 | [4] |
| Compound 9 | 2.73 ± 1.20 | 3.61 ± 0.59 | [4] |
| Compound 17 | 1.95 ± 0.50 | 3.31 ± 0.46 | [4] |
| Thiourea (Standard) | 22.3 ± 0.031 | - | [5] |
| Acarbose (Standard) | - | - | [4] |
Data from in vitro enzyme inhibition assays.
Thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
Table 4: COX-1 and COX-2 Inhibition by Thiazole Derivatives
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Dithiazole carboxylic acid derivatives | - | - | Selective for COX-2 | [6] |
| 2-(trimethoxyphenyl)thiazole derivatives | - | - | Potent inhibition | [7] |
| Thiazole carboxamide derivatives | 14.7-74.8% inhibition at 5 µM | 53.9-81.5% inhibition at 5 µM | Selective for COX-2 | [8] |
Data indicates a general trend of COX-2 selectivity for this class of compounds.
Anticancer Activity
The this compound scaffold is a promising framework for the development of anticancer agents, with derivatives exhibiting cytotoxicity against various cancer cell lines and targeting key signaling pathways.
Table 5: Anticancer Activity of Thiazole Derivatives
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 1d (Thiazole derivative) | Various tumor cell lines | Promising activity | Cell cycle arrest, DNA fragmentation, mitochondrial depolarization | [9] |
| Thiazole-based analogs | MDA-MB-231 (breast) | - | VEGFR-2 Inhibition | [10] |
| Compound 4d (Thiazole derivative) | MDA-MB-231 (breast) | - | Cell cycle arrest at G1 and G2/M, apoptosis induction, p53 activation | [10] |
| Thiazole-thiazolidinone hybrids | HT-29 (colon), A549 (lung), MDA-MB-231 (breast) | 0.073 - 3.10 | Induction of apoptosis | [11] |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Antimicrobial Activity
Derivatives of this compound have shown broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.
Table 6: Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives
| Compound Class | Bacterial Strain(s) | MIC Range (µg/mL) | Fungal Strain(s) | MIC Range (µg/mL) | Reference |
| 4′,5-bisthiazole derivatives | B. subtilis, E. coli, P. vulgaris, M. smegmatis | 30.38 (against M. smegmatis) | - | - | [12] |
| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes | 6.25 - 12.5 | [12] |
| Thiazolyl hydrazones | - | - | Candida spp., Cryptococcus spp. | Superior to fluconazole | [12] |
| Pyrazolo-thiazolin-4-one derivatives | E. coli, A. baumannii | 0.44 - 0.48 | C. albicans | 0.22 - 0.45 | [13] |
MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
II. Key Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
CRTH2 Signaling Pathway
Antagonists of the CRTH2 receptor block the downstream signaling cascade initiated by its endogenous ligand, prostaglandin D2 (PGD2). This pathway is central to the recruitment and activation of inflammatory cells in allergic responses.
Caption: CRTH2 receptor signaling cascade and its inhibition.
AMPA Receptor Trafficking in Long-Term Potentiation (LTP)
Modulation of AMPA receptors can influence synaptic plasticity. Long-term potentiation (LTP), a cellular correlate of learning and memory, involves the insertion of AMPA receptors into the postsynaptic membrane.
Caption: Simplified pathway of AMPA receptor trafficking during LTP.
VEGFR-2 Signaling in Angiogenesis and Cancer
Thiazole derivatives that inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can block downstream signaling pathways that are crucial for angiogenesis, a process co-opted by tumors for growth and metastasis.
Caption: Key downstream pathways of VEGFR-2 signaling.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the context of this compound derivatives.
Synthesis of this compound Derivatives
A general and widely used method for the synthesis of the this compound scaffold is the Hantzsch thiazole synthesis.
General Procedure for Hantzsch Thiazole Synthesis:
-
Preparation of α-haloketone/ester: An appropriate ketone or ester is halogenated at the α-position using a suitable halogenating agent (e.g., N-bromosuccinimide, bromine in acetic acid).
-
Cyclocondensation: The α-haloketone/ester is reacted with a thiourea or thioamide derivative in a suitable solvent, such as ethanol or isopropanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid product is collected by filtration, washed with a cold solvent, and may be recrystallized or purified by column chromatography to yield the desired this compound derivative.
CRTH2 Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds for the CRTH2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTH2 receptor (e.g., HEK293-hCRTH2 cells). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]PGD₂), and the test compound at various concentrations.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Urease Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of the urease enzyme.
Protocol:
-
Reaction Mixture: The assay is conducted in a 96-well plate. A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.2), a known concentration of urease enzyme, and the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period at a controlled temperature (e.g., room temperature for 30 minutes).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, urea.
-
Detection: The amount of ammonia produced by the hydrolysis of urea is quantified using the indophenol method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, which react with ammonia to form a colored indophenol blue product.
-
Measurement: The absorbance of the indophenol blue is measured at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan Solubilization: During the incubation, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
IV. Experimental and Synthetic Workflows
The following diagrams illustrate typical workflows for the synthesis and screening of this compound derivatives.
Workflow for Parallel Synthesis of a Thiazole Library
Parallel synthesis techniques are often employed to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: A typical workflow for the parallel synthesis of a thiazole library.
Workflow for a High-Throughput Screening (HTS) Campaign
HTS is used to rapidly assess the biological or biochemical activity of a large number of compounds. The following is a generalized workflow for an enzyme inhibition HTS assay.
Caption: Generalized workflow for a high-throughput enzyme inhibition screen.
V. Conclusion
The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic tractability, coupled with its ability to interact with a wide array of biological targets, ensures its continued relevance in the pursuit of novel therapeutics. The data and protocols presented in this guide highlight the broad applicability of this scaffold and provide a foundation for future research and development efforts. As our understanding of disease biology deepens, the versatility of the this compound core will undoubtedly be leveraged to address new and challenging therapeutic targets.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular structure of 4-thiazoleacetic acid
An In-depth Technical Guide to 2-Amino-4-thiazoleacetic Acid
Disclaimer: This technical guide focuses on 2-Amino-4-thiazoleacetic acid (CAS RN: 29676-71-9) . Initial searches for the general term "4-thiazoleacetic acid" predominantly yielded results for this specific, commercially significant amino derivative, which is a critical building block in pharmaceutical research and development. Given the target audience of researchers, scientists, and drug development professionals, this guide centers on this compound of high interest.
Compound Identification and Molecular Structure
2-Amino-4-thiazoleacetic acid is a heterocyclic compound featuring a thiazole ring substituted with an amino group and an acetic acid moiety. It is a vital intermediate in the synthesis of numerous pharmaceuticals, most notably third-generation cephalosporin antibiotics.
CAS Number: 29676-71-9[1][2][3]
Molecular Formula: C₅H₆N₂O₂S[1][2][3]
Molecular Structure:
(Image generated for illustrative purposes)
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for 2-Amino-4-thiazoleacetic acid and its common ethyl ester derivative.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 158.18 g/mol | [2][3] |
| Appearance | White to light beige crystalline powder | [3] |
| Melting Point | 130-135 °C (decomposes) | [3] |
| pKa (Predicted) | 3.20 ± 0.10 | |
| Water Solubility (20°C) | 6.5 g/L | |
| LogP (Calculated) | 0.35 | [3] |
| Topological Polar Surface Area (TPSA) | 76.21 Ų | [3] |
Table 2: Spectroscopic Data (Representative)
Spectroscopic data is crucial for the identification and characterization of the compound. Below are typical spectral characteristics for derivatives of 2-amino-4-thiazoleacetic acid.
| Technique | Data for Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | Source |
| ¹H NMR | δ (DMSO-d₆, 300 MHz): 7.72 (s, 2H, NH₂), 4.14 (q, J=6.0 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃ from acetyl, not acetic acid), 1.22 (t, J=6.2 Hz, 3H, CH₃) | [4] |
| ¹³C NMR | δ (DMSO-d₆, 75 MHz): 170.7 (C=O), 162.5 (C2-thiazole), 159.7 (C4-thiazole), 107.9 (C5-thiazole), 60.3 (OCH₂), 14.7 (CH₃) | [4] |
| FTIR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~2980 (C-H stretching), ~1730 (C=O ester stretch), ~1620 (C=N stretching), ~1520 (N-H bending) | [4] |
Note: The provided NMR data is for a related derivative and serves as a representative example of the types of signals expected.[4]
Experimental Protocols
Detailed methodologies for the synthesis of 2-Amino-4-thiazoleacetic acid and its subsequent use in pharmaceutical synthesis are provided below.
Synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride
This protocol is adapted from established patent literature and involves the cyclization of thiourea with a 4-chloroacetoacetyl derivative.[5][6]
Materials:
-
Thiourea
-
4-chloroacetoacetyl chloride
-
Methylene chloride (or other chlorohydrocarbon solvent)
-
Water
Procedure:
-
Prepare a suspension of thiourea in water (e.g., 15.2 g of thiourea in 30 g of water) in a reaction vessel equipped with a stirrer and cooling system.
-
Cool the thiourea suspension to between +5°C and +7°C.
-
Separately, prepare a solution of 4-chloroacetoacetyl chloride in methylene chloride.
-
Add the 4-chloroacetoacetyl chloride solution dropwise to the cooled thiourea suspension over a period of approximately 25-30 minutes, while maintaining the reaction temperature between +5°C and +10°C with vigorous stirring.
-
After the addition is complete, continue stirring the mixture at +5°C to +7°C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm up while stirring for another 60 minutes. The temperature will typically rise to 25-30°C.
-
Cool the reaction mixture in a refrigerator to facilitate the precipitation of the product, (2-aminothiazol-4-yl)-acetic acid hydrochloride.
-
Collect the solid product by filtration, wash with a cold solvent if necessary, and dry under vacuum.
General Protocol for Amide Coupling to a Cephalosporin Core
2-Amino-4-thiazoleacetic acid is a key side chain for many cephalosporin antibiotics. The following is a general workflow for its coupling to a 7-aminocephalosporanic acid (7-ACA) nucleus. This process requires activation of the carboxylic acid moiety.
Part A: Activation of the Carboxylic Acid The carboxylic acid must be converted into a more reactive electrophile to facilitate amide bond formation. A common method is the formation of an active ester using a carbodiimide coupling agent.
Materials:
-
2-Amino-4-thiazoleacetic acid (with the amino group potentially protected, e.g., with a Boc or Trt group)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
Dissolve the N-protected 2-Amino-4-thiazoleacetic acid and NHS (or HOBt) (approx. 1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (or DCC) (approx. 1.1 equivalents) to the solution portion-wise while stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours until the formation of the active ester is complete (can be monitored by TLC).
Part B: Coupling with 7-ACA The activated side chain is then reacted with the free amine of the cephalosporin core.
Materials:
-
Activated 2-Amino-4-thiazoleacetic acid from Part A
-
7-aminocephalosporanic acid (7-ACA) or a derivative
-
A suitable base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent
Procedure:
-
In a separate flask, suspend or dissolve 7-ACA in the anhydrous solvent.
-
Add the base (approx. 2-3 equivalents) to solubilize the 7-ACA and neutralize any acid.
-
Add the solution of the activated ester from Part A to the 7-ACA solution.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, proceed with standard aqueous work-up and purification (e.g., extraction, crystallization, or chromatography) to isolate the final cephalosporin product.
-
Perform deprotection of the amino group on the thiazole ring if necessary.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-Amino-4-thiazoleacetic acid hydrochloride.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Thiazoleacetic Acid and its Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-thiazoleacetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole moiety is a key structural component in a variety of biologically active molecules, and its acetic acid derivative serves as a crucial building block for the synthesis of numerous pharmaceutical agents. This document details the principal synthetic pathways to this compound and its derivatives, provides experimental protocols for key reactions, and explores the signaling pathways through which these compounds exert their biological effects.
Physicochemical Properties and Applications
This compound and its derivatives are foundational scaffolds in the synthesis of a wide array of therapeutic agents. Notably, the 2-amino-4-thiazoleacetic acid core is a critical side-chain component in several semi-synthetic cephalosporin antibiotics. Beyond their role in antibiotics, thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their versatility makes them a subject of ongoing research in the quest for novel therapeutics.
Synthetic Pathways to this compound and Its Derivatives
The construction of the this compound scaffold can be achieved through several synthetic strategies. The most prominent among these are the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and widely employed method for the preparation of thiazole rings. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound derivatives, a key starting material is an ester of 4-haloacetoacetic acid, such as ethyl 4-chloroacetoacetate.
A common variation of this synthesis leads to the production of the commercially important 2-amino-4-thiazoleacetic acid. In this case, thiourea is used as the thioamide component. The initial product is the ethyl ester of 2-amino-4-thiazoleacetic acid, which can then be hydrolyzed to the final acid.
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Amino-4-thiazoleacetate
Materials:
-
Thiourea
-
Ethyl 4-chloroacetoacetate
-
Ethanol
-
Sodium acetate
Procedure:
-
A solution of thiourea (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Ethyl 4-chloroacetoacetate (1 equivalent) is added to the solution.
-
Sodium acetate (1 equivalent) is added as a base to neutralize the hydrogen chloride formed during the reaction.
-
The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-amino-4-thiazoleacetate.
-
The crude product can be purified by recrystallization or column chromatography.
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides an alternative route to thiazoles, particularly 5-aminothiazoles. This reaction involves the interaction of an α-aminonitrile with carbon disulfide, a dithioate, or a related sulfur-containing compound. While less commonly cited specifically for this compound itself, this methodology is a cornerstone of thiazole chemistry and can be adapted for the synthesis of various substituted thiazoles.
Experimental Protocol: General Cook-Heilbron Synthesis of a 5-Aminothiazole
Materials:
-
An α-aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide
-
A suitable solvent (e.g., ethanol)
-
A base (e.g., sodium ethoxide)
Procedure:
-
The α-aminonitrile (1 equivalent) is dissolved in a suitable solvent in a reaction vessel.
-
A base, such as sodium ethoxide (1 equivalent), is added to the solution.
-
Carbon disulfide (1 equivalent) is added dropwise to the reaction mixture at a controlled temperature, often at room temperature or below.
-
The reaction is stirred for a designated time until the formation of the thiazole ring is complete, as monitored by TLC.
-
The reaction mixture is then worked up by neutralizing the base and extracting the product into an organic solvent.
-
The organic layer is washed, dried, and concentrated to afford the crude 5-aminothiazole derivative, which can be further purified.
Quantitative Data on Synthetic Pathways
The following table summarizes typical reaction conditions and yields for the synthesis of this compound derivatives.
| Synthetic Pathway | Starting Materials | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hantzsch Synthesis | Ethyl 4-chloroacetoacetate, Thiourea | Ethanol, Sodium Acetate | Reflux | 2-6 | 70-90 | General Procedure |
| Hantzsch Synthesis | 4-Chloroacetoacetyl chloride, Thiourea | Water, Methylene Chloride | 5-30 | 1.5 | ~92 | [1] |
Signaling Pathways Modulated by Thiazole Derivatives
Thiazole-containing compounds have emerged as potent modulators of various cellular signaling pathways implicated in diseases such as cancer. Their mechanisms of action often involve the inhibition of key enzymes or the disruption of protein-protein interactions.
PI3K/Akt/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR. By blocking these enzymes, these compounds can effectively halt the downstream signaling that promotes cancer cell proliferation and survival.[2][3]
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that drive cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Thiazole-based compounds have been designed to act as EGFR inhibitors, blocking the kinase activity of the receptor and thereby preventing the activation of downstream pro-survival pathways.[4][5]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. Disruption of microtubule dynamics is a well-established anticancer strategy. Certain thiazole derivatives have been shown to act as tubulin polymerization inhibitors. By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[6][7]
Conclusion
This compound and its derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery and development. The synthetic routes to these scaffolds are well-established, with the Hantzsch synthesis being a particularly robust and high-yielding method. The diverse biological activities exhibited by thiazole-containing molecules, stemming from their ability to modulate key signaling pathways, underscore their therapeutic potential. Continued exploration of the synthesis and biological evaluation of novel this compound derivatives holds significant promise for the development of next-generation therapeutic agents.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
Antimicrobial Potential of Novel 4-Thiazoleacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising scaffolds, 4-thiazoleacetic acid derivatives have emerged as a class of compounds with significant potential to combat a wide range of microbial pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of these novel derivatives, including their synthesis, in vitro activity, and proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of novel this compound derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative overview of their potency.
Table 1: Antibacterial Activity of Novel this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1: Phenyl-substituted | |||||
| Derivative A | 16.1 | 28.8 | 16.1 | >64 | [1] |
| Derivative B | 32 | 64 | 32 | >64 | [1] |
| Series 2: Heterocyclyl-substituted | |||||
| Derivative C | 8 | 16 | 32 | 64 | [2] |
| Derivative D | 16 | 32 | 64 | 128 | [2] |
| Ciprofloxacin (Control) | 0.5 | 0.25 | 0.125 | 1 | |
| Ampicillin (Control) | 1 | 0.5 | 4 | >256 |
Table 2: Antifungal Activity of Novel this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Series 1: Phenyl-substituted | |||
| Derivative E | 15.3 | 16.2 | [1] |
| Derivative F | 32 | 64 | [1] |
| Series 2: Heterocyclyl-substituted | |||
| Derivative G | 8 | 16 | [2] |
| Derivative H | 16 | 32 | [2] |
| Fluconazole (Control) | 1 | 8 |
Table 3: Anti-biofilm Activity of Thiazole-4-carboxylic Acid Derivatives against Pseudomonas aeruginosa
| Compound | Biofilm Inhibition (IC50, µM) | Reference |
| B-11 | ~25 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial potential of this compound derivatives. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Microtiter Plates: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions of the compounds are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The final volume in each well is typically 100 or 200 µL. Positive (microorganism and broth without compound) and negative (broth only) growth controls are included. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.[5]
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi is prepared and poured into sterile Petri dishes.
-
Inoculation: A standardized microbial inoculum (0.5 McFarland) is uniformly spread over the surface of the agar plates using a sterile cotton swab.
-
Preparation of Wells: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar plates using a sterile cork borer.
-
Application of Compounds: A fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (in mm) around each well.
Signaling Pathways and Mechanisms of Action
Recent studies have begun to elucidate the mechanisms by which this compound derivatives exert their antimicrobial effects. One notable pathway is the interference with the Integrated Quorum Sensing (IQS) system in Pseudomonas aeruginosa.[6][7][8]
Inhibition of the IQS Pathway in Pseudomonas aeruginosa
The IQS system is a cell-to-cell communication network that regulates the expression of virulence factors and biofilm formation in P. aeruginosa.[6][7][8] Novel thiazole-4-carboxylic acid derivatives have been shown to inhibit biofilm formation by targeting this pathway.
Caption: Inhibition of the IQS signaling pathway in P. aeruginosa.
Experimental Workflow for Antimicrobial Screening
The general workflow for the discovery and initial evaluation of novel this compound derivatives as antimicrobial agents is depicted below.
Caption: General workflow for antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goums.ac.ir [goums.ac.ir]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. botanyjournals.com [botanyjournals.com]
- 6. Analysing the integrated quorum sensing (iqs) system and its potential role in Pseudomonas aeruginosa pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
The Intricate Dance of Structure and Activity: A Technical Guide to 4-Thiazoleacetic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
The 4-thiazoleacetic acid amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Compounds bearing this core moiety have exhibited a wide spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antiviral properties. This technical guide delves into the critical structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a comprehensive overview of key quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound amides is profoundly influenced by the nature and position of substituents on both the thiazole ring and the amide functionality. The following tables summarize key quantitative data from various studies, offering a comparative analysis of the potency of different derivatives.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound amides are often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition serves as a key metric for anti-inflammatory potency.
| Compound ID | R1 Substituent (on Amide Nitrogen) | R2 Substituent (on Thiazole Ring) | Edema Inhibition (%) | Reference |
| 1a | Phenyl | H | 55 | Fictional Example |
| 1b | 4-Chlorophenyl | H | 68 | Fictional Example |
| 1c | 4-Methoxyphenyl | H | 62 | Fictional Example |
| 1d | Phenyl | 4-Methyl | 65 | Fictional Example |
| 1e | 4-Chlorophenyl | 4-Methyl | 75 | Fictional Example |
Table 1: Anti-inflammatory activity of this compound amide derivatives in the carrageenan-induced paw edema model.
SAR Insights:
-
Substitution on the phenyl ring of the amide nitrogen significantly impacts activity. Electron-withdrawing groups, such as chlorine (Compound 1b and 1e ), tend to enhance anti-inflammatory potency compared to unsubstituted or electron-donating groups.
-
The presence of a methyl group at the 4-position of the thiazole ring (Compounds 1d and 1e ) generally leads to a moderate increase in activity.
Anticancer Activity
The anticancer potential of these compounds is typically assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.
| Compound ID | R1 Substituent (on Amide Nitrogen) | R2 Substituent (on Thiazole Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 2,4-Dichlorophenyl | H | MCF-7 (Breast) | 15.2 | Fictional Example |
| 2b | 2,4-Dichlorophenyl | 2-Amino | MCF-7 (Breast) | 5.8 | Fictional Example |
| 2c | 3,4,5-Trimethoxyphenyl | 2-Amino | HT-29 (Colon) | 8.1 | Fictional Example |
| 2d | Naphthyl | 2-Amino | A549 (Lung) | 12.5 | Fictional Example |
Table 2: In vitro anticancer activity of this compound amide derivatives.
SAR Insights:
-
The presence of a 2-amino group on the thiazole ring (Compound 2b ) significantly enhances cytotoxic activity against MCF-7 cells compared to its unsubstituted counterpart (Compound 2a ).
-
The nature of the aromatic substituent on the amide nitrogen plays a crucial role. The 3,4,5-trimethoxyphenyl group (Compound 2c ) confers potent activity against colon cancer cells.
Antiviral Activity
The antiviral efficacy of this compound amides is determined by their ability to inhibit viral replication in cell culture. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key parameters, with the selectivity index (SI = CC50/EC50) indicating the therapeutic window.
| Compound ID | R1 Substituent (on Amide Nitrogen) | R2 Substituent (on Thiazole Ring) | Virus | EC50 (µM) | CC50 (µM) | SI | Reference |
| 3a | 4-Fluorophenyl | H | Influenza A (H1N1) | 10.5 | >100 | >9.5 | Fictional Example |
| 3b | 4-Fluorophenyl | 2-Methylthio | Influenza A (H1N1) | 2.1 | >100 | >47.6 | Fictional Example |
| 3c | 3-Pyridyl | 2-Methylthio | Chikungunya Virus | 5.8 | 85 | 14.7 | Fictional Example |
Table 3: Antiviral activity of this compound amide derivatives.
SAR Insights:
-
The introduction of a 2-methylthio group on the thiazole ring (Compound 3b ) leads to a significant improvement in anti-influenza activity compared to the unsubstituted analog (Compound 3a ).
-
The heterocyclic nature of the amide substituent, such as a pyridyl ring (Compound 3c ), can confer activity against other viruses like Chikungunya.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in drug discovery research. The following sections provide standardized protocols for the key assays cited in this guide.
Synthesis of this compound Amides
A general and robust method for the synthesis of this compound amides involves the amidation of this compound.
Materials:
-
This compound
-
Substituted amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dry DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq) or DCC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired substituted amine (1.1 eq) and TEA or DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound amide.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (suspended in 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): control (vehicle), standard drug (e.g., indomethacin, 10 mg/kg), and test compound groups (various doses).
-
Administer the vehicle, standard drug, or test compounds orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by this compound amides is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key pathways implicated in their anticancer and anti-inflammatory activities.
Anticancer Mechanism: Inhibition of VEGFR-2 and c-Met Signaling
Several this compound amide derivatives have been shown to exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are critical for tumor angiogenesis, proliferation, and metastasis.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.
Experimental Workflow for SAR Studies
A logical workflow is essential for systematic SAR exploration. The following diagram outlines a typical workflow for the discovery and optimization of this compound amide derivatives.
Conclusion
The this compound amide scaffold represents a highly promising framework for the development of novel therapeutic agents. The data and methodologies presented in this guide underscore the importance of systematic SAR studies in optimizing the biological activity of these compounds. By understanding the intricate interplay between chemical structure and biological function, and by elucidating the underlying molecular mechanisms, researchers can continue to unlock the full therapeutic potential of this versatile chemical class. Future efforts should focus on exploring novel substitutions, investigating combination therapies, and conducting comprehensive preclinical and clinical evaluations of the most promising candidates.
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Amino-4-Thiazoleacetic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-thiazoleacetic acid hydrochloride is a critical intermediate in the pharmaceutical industry, primarily utilized in the synthesis of cephalosporin antibiotics, such as Cefotiam, and other active pharmaceutical ingredients like Mirabegron.[1][2] Its molecular structure, featuring a thiazole ring with amino and acetic acid groups, makes it a valuable building block for creating complex molecules with therapeutic properties.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of this important intermediate.
Physicochemical Properties
| Property | 2-(2-amino-1,3- thiazol-4-yl)acetic acid | 2-(2-amino-1,3- thiazol-4-yl)acetic acid hydrochloride |
| CAS Number | 29676-71-9 | 66659-20-9 |
| Molecular Formula | C₅H₆N₂O₂S | C₅H₇ClN₂O₂S |
| Molecular Weight | 158.18 g/mol | 194.64 g/mol |
| Appearance | Light orange powder | White to Off-White Solid |
| Melting Point | 130 °C (decomposes) | 152 °C |
(Data compiled from multiple sources)[4]
Synthesis Methodologies
Two primary methods for the synthesis of 2-amino-4-thiazoleacetic acid hydrochloride are prevalent, differing in the choice of starting materials. Both methods utilize thiourea as a key reactant.
Method 1: From Thiourea and 4-Chloroacetoacetyl Chloride
This process offers a simplified route to produce the target compound in a light-stable form with high purity and good yields.[5][6]
Method 2: From Thiourea and Ethyl 4-Chloroacetoacetate
This alternative method involves a two-step process that is performed under milder conditions and is favorable for industrial-scale production due to the use of less expensive and more manageable starting materials.[7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthesis methods.
| Parameter | Method 1 (from 4-Chloroacetoacetyl Chloride) | Method 2 (from Ethyl 4-Chloroacetoacetate) |
| Yield | Good (Specific % not stated in abstract) | 92% |
| Initial Reaction Temp. | 5 to 10 °C | 0 to 3 °C |
| Reaction Completion Temp. | 25 to 30 °C | 60 °C (second step) |
| Initial Reaction Time | 25 minutes (addition) + 30 minutes | 2 hours (addition) + 3 hours |
| Reaction Completion Time | 60 minutes | 6 hours (second step) |
(Data compiled from patent information)[5][6][7]
Experimental Protocols
Protocol 1: Synthesis from Thiourea and 4-Chloroacetoacetyl Chloride
This protocol is adapted from a patented process.[5][6]
Materials:
-
Thiourea
-
4-Chloroacetoacetyl chloride
-
Methylene chloride (or other chlorohydrocarbon)
-
Water
Procedure:
-
Prepare a suspension of thiourea in water and cool it to between 5 °C and 7 °C.
-
Dissolve 4-chloroacetoacetyl chloride in a chlorohydrocarbon (e.g., methylene chloride).
-
Add the 4-chloroacetoacetyl chloride solution dropwise to the thiourea suspension over approximately 25 minutes, maintaining the temperature between 7 °C and 8 °C with constant stirring.
-
After the addition is complete, continue stirring for an additional 30 minutes at 5 °C to 7 °C.
-
Remove the cooling bath and continue stirring for another 60 minutes, allowing the temperature to rise to 26 °C to 27 °C.
-
Cool the reaction mixture in a refrigerator to facilitate the precipitation of (2-aminothiazol-4-yl)-acetic acid hydrochloride.
-
Filter the precipitate to isolate the product.
Protocol 2: Synthesis from Thiourea and Ethyl 4-Chloroacetoacetate
This protocol is based on a two-step patented method.[7]
Materials:
-
Thiourea
-
Ethyl 4-chloroacetoacetate
-
Water
-
Ammonia water
-
Concentrated hydrochloric acid
Procedure: Step 1: Formation of the Intermediate
-
Suspend thiourea (e.g., 40g) in water (e.g., 100ml) and stir for 20 minutes to dissolve.
-
Cool the solution to 0 °C.
-
While maintaining the temperature between 0-3 °C, add ethyl 4-chloroacetoacetate (e.g., 68.5ml) dropwise over approximately 2 hours.
-
After the addition, continue stirring at the same temperature for 3 hours.
-
Adjust the pH to 7 with ammonia water to precipitate the intermediate compound (white crystals).
-
Filter to collect the intermediate.
Step 2: Conversion to the Hydrochloride Salt
-
Cool concentrated hydrochloric acid (e.g., 100ml) to 0-3 °C.
-
Suspend the intermediate from Step 1 in the cold concentrated hydrochloric acid.
-
Stir the suspension for 60 minutes at 0-3 °C.
-
Increase the temperature to 60 °C and maintain it for 6 hours.
-
After the reaction is complete, cool the mixture to -5 to 0 °C.
-
Filter to obtain the final product, 2-aminothiazol-4-ylacetic acid hydrochloride.
Visualizations
Synthesis Workflow: Method 1
References
- 1. nbinno.com [nbinno.com]
- 2. molkem.com [molkem.com]
- 3. Buy 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 6. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Use of 4-Thiazoleacetic Acid Derivatives in Cephalosporin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of third-generation cephalosporin antibiotics, specifically Cefotaxime and Ceftriaxone, utilizing derivatives of 4-thiazoleacetic acid. The key chemical transformation highlighted is the acylation of the 7-aminocephalosporanic acid (7-ACA) or a related nucleus with an activated form of a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain.
Introduction
Third-generation cephalosporins are characterized by their broad spectrum of antibacterial activity, particularly against Gram-negative bacteria. A crucial structural feature of many of these antibiotics is the aminothiazolyl-methoxyimino acetamido side chain attached to the C-7 position of the cephem nucleus. This side chain is derived from this compound and plays a significant role in the drug's efficacy and resistance to β-lactamases. The synthesis of these vital antibiotics is a cornerstone in pharmaceutical manufacturing.
Data Presentation: Synthesis of Cephalosporins
The following tables summarize quantitative data from various reported syntheses of Cefotaxime and Ceftriaxone, highlighting the yields and purity achieved under different reaction conditions.
Table 1: Quantitative Data for Cefotaxime Synthesis
| Starting Material (Cephalosporin Nucleus) | Acylating Agent | Catalyst/Base | Solvent System | Reaction Time | Yield (%) | Purity (%) | Reference |
| 7-Aminocephalosporanic Acid (7-ACA) | 2-(2-chloroacetamidothiazol-4-yl)-2-(syn)-methoxy-imino acetyl chloride | - | Aqueous solution | - | 73-80 (synthesis phases), 45-47 (overall) | 98.9 | [1] |
| 7-Aminocephalosporanic Acid (7-ACA) | 2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM) | Triethylamine | Water/THF | 1 hour | 95 | - | [2] |
| Cefotaxime Acid | Sodium-2-ethylhexanoate | - | Ethanol | 10 minutes | 97.11 | 99.10 | [3] |
Table 2: Quantitative Data for Ceftriaxone Synthesis
| Starting Material (Cephalosporin Nucleus) | Acylating Agent | Catalyst/Base | Solvent System | Molar Ratio (Nucleus:Acylating Agent) | Yield (%) | Purity (%) | Reference |
| 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl) thiomethyl] cephalosporanic acid (7-ACT) | 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM) | Triethylamine | - | 1:2 | 72.17 | 99.32 | [4] |
| 7-ACT | AE active ester (2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester) | Triethylamine | - | - | 80.82 | 99.22 | [5] |
Experimental Protocols
The following are representative protocols for the synthesis of Cefotaxime and Ceftriaxone. These protocols are derived from established literature and patents.
Protocol 1: Synthesis of Cefotaxime via Acylation of 7-ACA
This protocol describes the synthesis of Cefotaxime by acylating 7-aminocephalosporanic acid (7-ACA) with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.
Materials:
-
7-Aminocephalosporanic Acid (7-ACA)
-
2-mercaptobenzothiazolyl thioester of (Z)-2-[2-aminothiazol-4-yl]-2-methoxyimino acetic acid (MAEM)
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Sodium hydroxide solution (2 M)
-
Hydrochloric acid (6 M)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 7-ACA (100 g) and MAEM (138 g) in a mixture of water and THF.[2]
-
Acylation: Cool the mixture to 6-8 °C and add triethylamine (52 ml).[2] Stir the reaction mixture at this temperature for 12 hours.[2]
-
Extraction: After the reaction is complete, add ethyl acetate to the reaction mass to extract the product.[2] The aqueous layer contains the Cefotaxime.
-
Isolation of Cefotaxime Acid: Separate the aqueous layer and acidify it with 6 M hydrochloric acid to precipitate the Cefotaxime acid.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum.
-
Salt Formation (Cefotaxime Sodium): To obtain the sodium salt, the Cefotaxime acid can be dissolved in a suitable solvent like ethanol and treated with a sodium source, such as sodium-2-ethylhexanoate.[3]
Protocol 2: Synthesis of Ceftriaxone
This protocol outlines the synthesis of Ceftriaxone by condensing 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl) thiomethyl] cephalosporanic acid (7-ACT) with an activated aminothiazole side chain.[4][6]
Materials:
-
7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl) thiomethyl] cephalosporanic acid (7-ACT)
-
2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM)
-
Triethylamine
-
Sodium acetate
-
Acetone
Procedure:
-
Condensation Reaction: 7-ACT is condensed with MAEM in the presence of triethylamine as a catalyst.[4][6]
-
Removal of By-product: The by-product, 2-mercaptobenzothiazole, is removed by filtration.[6]
-
Salt Formation: The filtrate is then treated with sodium acetate to yield Ceftriaxone sodium.[6]
-
Crystallization: The product is precipitated by the addition of acetone.[4]
-
Isolation and Drying: The crystalline product is filtered, washed with acetone, and dried under vacuum.
Protocol 3: Quality Control - HPLC Analysis of Cefotaxime
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Cefotaxime.
Chromatographic Conditions:
-
Column: YMC Pack ODS-A, 250 mm x 4.6 mm i.d., 5 µm particle size.
-
Mobile Phase A: Phosphate buffer (pH 6.2) and acetonitrile (98:2 v/v).
-
Mobile Phase B: Phosphate buffer (pH 6.2) and acetonitrile (ratio not specified in the same manner). A gradient elution is typically employed.[7][8]
-
Detector: UV at 235 nm.
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 20 µl.
Procedure:
-
Standard Preparation: Prepare a standard solution of Cefotaxime Sodium of known concentration in a suitable diluent (e.g., water).
-
Sample Preparation: Prepare a solution of the synthesized Cefotaxime sample in the same diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard to determine the retention time and peak area of Cefotaxime. Calculate the purity by comparing the peak area of the main component to the total area of all peaks. Impurities can be identified by comparing their retention times to known impurity standards.
Visualizations
The following diagrams illustrate the general workflows for the synthesis of Cefotaxime and the logical relationship of key components in cephalosporin synthesis.
Caption: General workflow for the synthesis of Cefotaxime Sodium.
Caption: Logical relationship of key components in cephalosporin synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105061472A - One-pot synthesis method of ceftriaxone sodium - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry [frontiersin.org]
- 8. Method Improving for Isolation and Characterization of Allergy-Inducing Polymer Impurities in Cefotaxime Sodium Medicines Available From Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4-Thiazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of esters of 4-thiazoleacetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocols described herein are based on established esterification methodologies, offering reliable procedures for laboratory-scale synthesis.
Introduction
This compound and its ester derivatives are important building blocks in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities and are components of several approved drugs.[1] The esterification of this compound is a fundamental transformation to enable further molecular modifications and to modulate the pharmacokinetic properties of target molecules. Thiazole derivatives have been identified as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[1][2]
Two common and effective methods for the esterification of carboxylic acids are the Fischer-Speier esterification and the thionyl chloride-mediated esterification. Both methods are detailed below for the preparation of ethyl 4-thiazoleacetate.
Experimental Protocols
Method 1: Fischer-Speier Esterification
This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3] The reaction is reversible and is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[3]
Materials:
-
This compound
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 34.9 mmol) in absolute ethanol (50 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 4-8 hours.[2]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acid, and finally with brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-thiazoleacetate.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Method 2: Thionyl Chloride-Mediated Esterification
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[4] This is an effective method for substrates that may be sensitive to the strongly acidic conditions of the Fischer esterification.[4]
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Absolute Ethanol (EtOH)
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (DCM) or another inert solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under a fume hood, suspend this compound (e.g., 5.0 g, 34.9 mmol) in an inert solvent like dichloromethane (50 mL).
-
Add a catalytic amount of pyridine (a few drops).
-
Cool the mixture in an ice bath and add thionyl chloride (3.0 mL, 41.9 mmol) dropwise using a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be gently warmed to ensure completion.
-
-
Esterification:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly add absolute ethanol (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing ice water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution until the effervescence stops, followed by a wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the esterification of this compound. Please note that the yields are representative and can vary based on the reaction scale and purity of reagents.
| Parameter | Method 1: Fischer Esterification | Method 2: Thionyl Chloride |
| Reactant Ratio (Acid:Alcohol) | 1 : excess (as solvent) | 1 : 1.2 (Acyl Chloride:Alcohol) |
| Catalyst | Concentrated H₂SO₄ | Pyridine (catalytic) |
| Solvent | Ethanol | Dichloromethane |
| Reaction Temperature | Reflux (~80-90°C) | 0°C to Room Temperature |
| Reaction Time | 4 - 8 hours | 2 - 4 hours |
| Representative Yield | 70 - 85% | 80 - 95% |
Mandatory Visualization
Experimental Workflow for Fischer-Speier Esterification
The following diagram illustrates the general workflow for the Fischer-Speier esterification of this compound.
PI3K/Akt/mTOR Signaling Pathway Inhibition by a Thiazole Derivative
This diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, and indicates a potential point of inhibition by a thiazole-based drug candidate.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application of 4-Thiazoleacetic Acid in Click Chemistry: A Hypothetical Framework for Enhanced Bioconjugation and Drug Development
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the fields of bioconjugation, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility.[1] A key aspect of optimizing CuAAC reactions, particularly in biological systems, is the use of chelating ligands that stabilize the catalytically active Cu(I) species and accelerate the reaction.[2] While ligands such as THPTA and TBTA are commonly employed, there is growing interest in developing reactants that possess intrinsic chelating properties to further enhance reaction kinetics and reduce the required copper concentration, thereby minimizing cellular toxicity.[3][4]
This document explores the hypothetical application of 4-thiazoleacetic acid and its derivatives in click chemistry. Although direct literature precedent for this specific application is not yet established, the inherent copper-chelating properties of the thiazole moiety present a compelling case for its potential use as a novel scaffold in CuAAC reactions.[1][5] We propose that by functionalizing this compound with either an azide or an alkyne group, it can serve as a "chelating reactant," analogous to the well-documented picolyl azides, to facilitate highly efficient and biocompatible click reactions.[3][6][7] These application notes provide a theoretical framework, including detailed protocols and potential quantitative outcomes, for researchers and drug development professionals interested in exploring this innovative approach.
Proposed Applications of this compound Derivatives in Click Chemistry
We envision two primary roles for this compound derivatives in CuAAC reactions:
-
As an Alkyne-Functionalized Chelating Agent: this compound can be chemically modified to incorporate a terminal alkyne. This "alkyne-4-TAA" could then be reacted with azide-modified biomolecules, drugs, or materials. The thiazole ring is hypothesized to chelate the copper catalyst, bringing it in close proximity to the reacting partners and accelerating the cycloaddition.
-
As an Azide-Functionalized Chelating Agent: Similarly, this compound can be converted into an azide-containing derivative ("azide-4-TAA"). This molecule would offer the same catalytic advantages when reacting with alkyne-functionalized substrates.
The potential benefits of using these this compound derivatives include:
-
Accelerated Reaction Kinetics: The intramolecular chelation of copper is expected to lead to faster reaction rates compared to non-chelating analogs.
-
Reduced Copper Concentration: Enhanced catalytic efficiency may allow for the use of lower, less toxic concentrations of the copper catalyst, which is crucial for in vivo and in vitro biological applications.[4]
-
Modular Synthesis: The carboxylic acid group of this compound provides a convenient handle for further functionalization, allowing for the straightforward attachment of various payloads such as fluorophores, drugs, or targeting ligands.
Data Presentation: Hypothetical Kinetic Data
The following tables summarize the hypothetical quantitative data comparing the performance of proposed this compound derivatives against standard, non-chelating reactants in a model CuAAC reaction.
Table 1: Comparison of Reaction Rates for Alkyne-Functionalized Compounds
| Alkyne Compound | Copper Catalyst Conc. (µM) | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Fold Increase in Rate |
| Propargyl Glycine (Control) | 100 | 15 | 1.0 |
| Propargyl Glycine (Control) | 50 | 7 | 0.5 |
| Alkyne-4-TAA (Proposed) | 100 | 120 | 8.0 |
| Alkyne-4-TAA (Proposed) | 50 | 65 | 4.3 |
| Alkyne-4-TAA (Proposed) | 25 | 30 | 2.0 |
Table 2: Comparison of Reaction Yields for Azide-Functionalized Compounds
| Azide Compound | Copper Catalyst Conc. (µM) | Reaction Time (min) | Product Yield (%) |
| Benzyl Azide (Control) | 100 | 60 | 95 |
| Benzyl Azide (Control) | 50 | 60 | 70 |
| Azide-4-TAA (Proposed) | 100 | 30 | 98 |
| Azide-4-TAA (Proposed) | 50 | 30 | 92 |
| Azide-4-TAA (Proposed) | 25 | 60 | 85 |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and application of this compound derivatives in click chemistry, based on established CuAAC procedures.[8][9][10]
Protocol 1: Synthesis of Alkyne-Functionalized this compound (Alkyne-4-TAA)
This protocol describes a potential synthetic route to an alkyne-functionalized this compound derivative.
References
- 1. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity [mdpi.com]
- 2. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Application Notes and Protocols: 4-Thiazoleacetic Acid Derivatives for Modified Electrode Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-thiazoleacetic acid derivatives in the preparation of modified electrodes for electrochemical sensing applications. The unique properties of the thiazole ring, including its electronic characteristics and ability to form stable complexes, make these derivatives excellent candidates for enhancing the sensitivity and selectivity of electrochemical sensors. These sensors have broad applications in biomedical analysis, environmental monitoring, and pharmaceutical quality control.
Introduction
Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of sensor development. The presence of sulfur and nitrogen heteroatoms in the thiazole ring imparts favorable electronic properties and provides sites for coordination with various analytes. This compound and its derivatives offer a versatile platform for electrode modification due to the presence of a carboxylic acid group, which can be readily used for covalent immobilization onto electrode surfaces.
Modified electrodes incorporating these derivatives have demonstrated enhanced electrocatalytic activity towards the oxidation and reduction of various biologically and environmentally important molecules. This leads to improved sensor performance, including lower detection limits, wider linear ranges, and better selectivity. This document outlines the synthesis of a key this compound derivative, protocols for electrode modification, and a summary of their performance in detecting key analytes such as dopamine, uric acid, and ascorbic acid.
Data Presentation: Performance of Modified Electrodes
The following tables summarize the quantitative performance of electrodes modified with this compound derivatives and related thiazole compounds for the detection of various analytes.
Table 1: Performance of a Poly(2-aminothiazole-co-2-amino-4-thiazoleacetic acid) Modified Glassy Carbon Electrode
| Analyte | Linear Range (µM) | Detection Limit (µM) |
| Ascorbic Acid (AA) | 10–2000 | 2 |
| Dopamine (DA) | 1–150 | 0.04 |
| Uric Acid (UA) | 1–180 | 0.4 |
Data extracted from a study on a novel thiazole-based copolymer.[1]
Table 2: Performance of a Thiazole-Based Azo Dye Modified Carbon Paste Electrode
| Analyte | Linear Range (µM) | Limit of Detection (µM) | Limit of Quantification (µM) |
| Dopamine (DA) | Not Specified | 1.056 | 3.521 |
| Uric Acid (UA) | Not Specified | 0.080 | 0.267 |
Data from the fabrication of a thiazole-based heterocyclic azo dye modified carbon paste electrode for dopamine detection.[2]
Table 3: Performance of Other Thiazole Derivative-Modified Electrodes
| Electrode Modifier | Analyte | Linear Range | Detection Limit | Reference |
| Poly(BTCA)/GCE | Dopamine (DA) | 0.1 - 10.0 µM | 0.28 nM | [3] |
| PPy/eRGO-modified electrode | Dopamine (DA) | 0.1 – 150 μM | 23 nM | [4] |
| GO and 5-amino-1,3,4-thiadiazole-2-thiol | Uric Acid (UA) | 0.1-10 mM | Not Specified | [5] |
| Cu4(OH)6SO4 nanorods | Ascorbic Acid (AA) | 0.017 - 6 mM | Not Specified | [6] |
Experimental Protocols
Synthesis of 2-Amino-4-thiazoleacetic acid
This protocol is based on the Hantzsch thiazole synthesis, a classic and effective method for creating thiazole rings.[7][8][9][10]
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
Sodium hydroxide (2 M)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation of Intermediate: Concentrate the reaction mixture using a rotary evaporator and then pour it into ice-cold water.
-
Basification: Adjust the pH of the aqueous solution to 10 with 2 M sodium hydroxide. This will cause the precipitation of an off-white solid, which is the ethyl ester of 2-amino-4-thiazoleacetic acid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Hydrolysis (not detailed in source, but a necessary step for the final product): The resulting ethyl ester would then be subjected to hydrolysis (e.g., by refluxing with aqueous HCl or NaOH followed by neutralization) to yield 2-amino-4-thiazoleacetic acid.
-
Purification: The final product can be purified by recrystallization from a suitable solvent, such as ethanol.
Modification of Glassy Carbon Electrode with this compound Derivative
This protocol describes the covalent immobilization of a this compound derivative onto a glassy carbon electrode (GCE) surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[11][12][13][14][15][16]
Materials:
-
Glassy carbon electrode (GCE)
-
Alumina slurry (0.3 and 0.05 µm)
-
Deionized water
-
Ethanol
-
Sulfuric acid (0.5 M)
-
This compound derivative
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate buffer solution (PBS, pH 7.4)
-
Electrochemical cell
-
Potentiostat
Procedure:
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse thoroughly with deionized water.
-
Sonnicate the electrode in deionized water and then in ethanol for 5 minutes each to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Activation:
-
Activate the cleaned GCE by cycling the potential in 0.5 M H₂SO₄.
-
-
Surface Carboxylation (if necessary):
-
Anodization of the GCE surface can be performed to generate carboxylic acid groups. This involves applying a positive potential (e.g., +1.75 V vs. Ag/AgCl) for a specific duration (e.g., 30-300 seconds).[11]
-
-
EDC/NHS Activation:
-
Prepare a solution of EDC and NHS in PBS (pH 7.4).
-
Immerse the pre-treated GCE in the EDC/NHS solution for 1-2 hours at room temperature to activate the carboxyl groups on the electrode surface (or on the this compound derivative if the electrode surface is aminated).
-
-
Immobilization of this compound Derivative:
-
Prepare a solution of the this compound derivative in PBS.
-
After the activation step, rinse the electrode with PBS.
-
Immerse the activated electrode in the solution of the this compound derivative for several hours (e.g., 2-12 hours) at room temperature or 4°C to allow for covalent bond formation.
-
-
Washing:
-
After immobilization, thoroughly rinse the modified electrode with PBS and then deionized water to remove any non-covalently bound molecules.
-
-
Characterization:
-
The modified electrode is now ready for electrochemical characterization and sensing applications. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to confirm the successful modification.
-
Electrochemical Polymerization of 2-Amino-4-thiazoleacetic Acid on a Glassy Carbon Electrode
This protocol describes the in-situ modification of a GCE by electrochemical copolymerization of 2-aminothiazole (AT) and 2-amino-4-thiazoleacetic acid (ATA).[1]
Materials:
-
Glassy carbon electrode (GCE)
-
2-aminothiazole (AT)
-
2-amino-4-thiazoleacetic acid (ATA)
-
Phosphate buffer solution (PBS, pH 7.0)
-
Electrochemical cell
-
Potentiostat
Procedure:
-
GCE Pre-treatment:
-
Follow the same polishing and cleaning procedure as described in Protocol 3.2.
-
-
Preparation of Monomer Solution:
-
Prepare a solution containing the desired ratio of AT and ATA in PBS (pH 7.0).
-
-
Electropolymerization:
-
Immerse the pre-treated GCE in the monomer solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 20 cycles) in a specific potential window (e.g., -0.6 to 1.8 V) at a defined scan rate (e.g., 100 mV/s). A polymer film will form on the electrode surface.
-
-
Washing:
-
After electropolymerization, rinse the modified electrode with PBS to remove any unreacted monomers.
-
-
Characterization and Application:
-
The resulting copolymer-modified GCE is ready for characterization and use in electrochemical sensing.
-
Conclusion
This compound derivatives provide a robust and versatile platform for the development of highly sensitive and selective electrochemical sensors. The straightforward synthesis of these derivatives, coupled with well-established protocols for electrode modification, makes them accessible for a wide range of research and development applications. The data presented herein demonstrates the potential of these modified electrodes for the detection of key biomarkers and other analytes of interest. The detailed protocols and workflows are intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and drug development, facilitating the advancement of electrochemical sensing technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication of Thiazole Based Heterocyclic Azo Dye Modified Carbon Paste Electrode for Detection of Dopamine: A Voltammetric Study [abechem.com]
- 3. Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile on a glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and sensitive determination of dopamine by composites of polypyrrole and graphene modified electrodes - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative determination of uric acid using paper-based biosensor modified with graphene oxide and 5-amino-1,3,4-thiadiazole-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel bio-electrochemical ascorbic acid sensor modified with Cu4(OH)6SO4 nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Study of surface modification strategies to create glassy carbon-supported, aptamer-based sensors for continuous molecular monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electrochemsci.org [electrochemsci.org]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of 4-Thiazoleacetic Acid using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Thiazoleacetic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its presence as a key intermediate or impurity in the synthesis of various active pharmaceutical ingredients. A robust and reliable analytical method for the quantification of this compound is crucial for quality control, stability studies, and reaction monitoring. This application note describes a simple, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method utilizes a C18 column with UV detection, providing a straightforward and efficient means of analysis.
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2.2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
2.3. Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below. These conditions are a good starting point and may require minor adjustments based on the specific instrument and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 0.1% Orthophosphoric acid in Water : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
2.4. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of orthophosphoric acid to 800 mL of HPLC grade water and mix well. Add 200 mL of acetonitrile and sonicate for 15 minutes to degas the solution.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable volume of the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Method Validation Summary
The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Specificity | No interfering peaks from blank or placebo at the retention time of this compound. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (To be determined experimentally) |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (To be determined experimentally) |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Results and Discussion
Under the proposed chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The use of an acidic mobile phase ensures the protonation of the carboxylic acid group, leading to good peak shape and retention on the C18 column.[3] UV detection at 210 nm is suitable for the carboxyl group, providing good sensitivity.[1][4][5] The method's linearity, accuracy, and precision should be established through the analysis of standard solutions and spiked samples.
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient approach for the quantification of this compound. The method is simple, utilizing common reagents and a standard C18 column, making it easily adaptable in most analytical laboratories. Proper method validation is essential to ensure the generation of accurate and precise results for routine quality control and research applications.
References
Application Note: Quantitative Analysis of 4-Thiazoleacetic Acid in Human Plasma and Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Thiazoleacetic acid is a heterocyclic compound containing a thiazole ring and an acetic acid side chain. Thiazole derivatives are of significant interest in pharmaceutical research due to their presence in various bioactive compounds and as metabolites of essential vitamins like thiamine. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological or pathological roles.
This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma and urine. The protocols provided are based on established principles for the analysis of small acidic molecules in complex biological samples.
Biological Significance & Metabolism
This compound and its derivatives are known metabolites. For instance, 4-methylthiazole-5-acetic acid is a recognized urinary metabolite of thiamine (Vitamin B1)[1][2]. The analysis of such compounds can provide insights into vitamin metabolism and nutritional status. The general metabolic fate of thiazole-containing compounds can involve oxidation and ring cleavage[3].
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d2 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade, ≥99%)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Human urine
Protocol 1: Sample Preparation from Human Plasma
This protocol utilizes protein precipitation, a rapid and effective method for cleaning up plasma samples.[2][4][5]
-
Spiking: To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., 1 µg/mL of this compound-d2).
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Human Urine
A "dilute and shoot" method is typically sufficient for urine samples due to lower protein content.[6]
-
Centrifugation: Centrifuge the urine sample at 4,000 x g for 5 minutes to remove sediment.
-
Dilution: Dilute 50 µL of the supernatant urine with 440 µL of ultrapure water.
-
Spiking: Add 10 µL of the internal standard (IS) working solution (e.g., 1 µg/mL of this compound-d2).
-
Vortexing: Vortex the mixture for 30 seconds.
-
Injection: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters provide a starting point for method development and are based on typical conditions for small, polar, acidic compounds.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | +4500 V |
MRM Transitions (Proposed)
Mass spectral fragmentation of carboxylic acids often involves the loss of water (M-17) and the carboxyl group (M-45)[7]. The thiazole ring fragmentation can also occur[3]. The following transitions are proposed and should be optimized by direct infusion of the analytical standard.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 144.0 | 98.0 (Loss of HCOOH) | To be optimized |
| 144.0 | 71.0 (Thiazole ring fragment) | To be optimized | |
| This compound-d2 (IS) | 146.0 | 100.0 (Loss of HCOOH) | To be optimized |
Data Presentation & Method Performance
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability. The following table summarizes expected performance characteristics based on the analysis of similar organic acids in biological matrices[8][9][10].
| Parameter | Plasma | Urine |
| Linearity Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL |
| Correlation (r²) | > 0.995 | > 0.995 |
| LLOQ | 1 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Matrix Effect | To be assessed; corrected by IS[11][12] | To be assessed; corrected by IS[11][12] |
Conclusion
The described LC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in human plasma and urine. The simple sample preparation protocols and specific MS/MS detection allow for high-throughput analysis, making this method suitable for a wide range of research and clinical applications, from metabolic studies to pharmacokinetic analysis. Optimization of mass spectrometry parameters and thorough validation are essential prior to routine use.
References
- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. article.sapub.org [article.sapub.org]
- 4. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for the NMR Characterization of 4-Thiazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the characterization of 4-thiazoleacetic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted spectral data based on established chemical shift principles and comprehensive protocols for sample preparation and spectral acquisition.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its presence as a structural motif in various biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure of such organic compounds. This document outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for data acquisition.
Predicted NMR Spectral Data
Precise experimental NMR data for this compound is not widely available in public databases. Therefore, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) based on typical values for similar functional groups and heterocyclic systems.[1][2][3][4][5] The assignments are based on the chemical structure of this compound.
Chemical Structure of this compound:
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H2 (thiazole ring) | 8.5 - 9.0 | Singlet | 1H | N/A |
| H5 (thiazole ring) | 7.0 - 7.5 | Singlet | 1H | N/A |
| CH₂ (methylene) | 3.5 - 4.0 | Singlet | 2H | N/A |
| COOH (carboxylic acid) | 10.0 - 13.0 | Broad Singlet | 1H | N/A |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature. It may exchange with deuterium in deuterated protic solvents like D₂O, leading to the disappearance of its signal.[1][2]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (thiazole ring) | 150 - 155 |
| C4 (thiazole ring) | 145 - 150 |
| C5 (thiazole ring) | 115 - 120 |
| CH₂ (methylene) | 30 - 35 |
| COOH (carboxylic acid) | 170 - 180 |
Note: The predicted chemical shifts are for a proton-decoupled ¹³C NMR spectrum.[3][4][5]
Experimental Protocols
The following protocols provide a standardized methodology for the preparation of a this compound sample and the acquisition of high-quality ¹H and ¹³C NMR spectra.
3.1. Sample Preparation
A properly prepared sample is crucial for obtaining a high-resolution NMR spectrum.[6]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and glass wool
-
Vortex mixer (optional)
-
Secondary vial
Protocol:
-
Weigh the appropriate amount of this compound and place it into a clean, dry secondary vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
If necessary, gently vortex or warm the vial to fully dissolve the sample.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool-plugged pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
3.2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz (or higher)
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
Relaxation Delay: 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 16 ppm
-
Temperature: 298 K (25 °C)
-
Referencing: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz (or higher)
-
Pulse Sequence: Standard proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K (25 °C)
-
Referencing: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.
Data Processing and Interpretation
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the reference signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for NMR analysis of this compound.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. asianpubs.org [asianpubs.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: Derivatization of 4-Thiazoleacetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Thiazoleacetic acid is a polar, non-volatile compound that presents challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its carboxylic acid functional group leads to poor peak shape, thermal instability, and strong interactions with the GC stationary phase.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving chromatographic performance and enabling sensitive and reliable quantification.[3] This application note provides detailed protocols for two common derivatization methods for this compound: silylation and esterification.
Principle of Derivatization Derivatization for GC-MS analysis of carboxylic acids like this compound typically involves replacing the active hydrogen of the carboxyl group (-COOH) with a nonpolar group.[4][5]
-
Silylation: This is a widely used method where an active hydrogen is replaced by a trimethylsilyl (TMS) group (-Si(CH₃)₃).[2][6] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and react with carboxylic acids to form TMS esters.[1][4] These derivatives are significantly more volatile and thermally stable.[7]
-
Esterification (Alkylation): This method converts the carboxylic acid into its corresponding ester, typically a methyl ester.[5] This is achieved by reacting the acid with an alcohol (e.g., methanol) in the presence of a catalyst like Boron Trifluoride (BF₃) or by using alkylating agents like diazomethane.[1][8] The resulting esters are much more volatile than the parent acid.[8]
Experimental Workflow and Protocols
The general workflow for the derivatization and analysis of this compound is outlined below.
Caption: General workflow for sample derivatization and GC-MS analysis.
Method 1: Silylation using BSTFA + 1% TMCS
This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound, which is highly suitable for GC-MS analysis. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to improve derivatization efficiency.
Caption: Silylation reaction of this compound with BSTFA.
Materials and Reagents
-
This compound Standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas evaporator
-
Vortex mixer
-
GC-MS system
Experimental Protocol
-
Sample Preparation: Pipette an aliquot of the sample solution (e.g., 100 µL) containing this compound into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of dry nitrogen at 40-70°C.[9] The absence of water is critical for successful silylation.[6]
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile) to reconstitute the dried residue.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.[1] Ensure a molar excess of the derivatizing reagent to the analyte.[7]
-
Reaction: Tightly cap the vial, vortex for 10-20 seconds, and heat at 60-70°C for 60 minutes in a heating block or oven.[1] Reaction time and temperature may need optimization depending on the sample matrix.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. If necessary, the sample can be further diluted with a suitable solvent (e.g., hexane or ethyl acetate).
Method 2: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol details the conversion of this compound to its methyl ester (FAME - Fatty Acid Methyl Ester equivalent) using a BF₃-Methanol reagent. This is a classic and robust method for esterifying carboxylic acids.[8]
Materials and Reagents
-
This compound Standard
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Experimental Protocol
-
Sample Preparation: Place an aliquot of the sample containing this compound into a reaction vial and evaporate to dryness under a nitrogen stream if in an aqueous solvent.
-
Reagent Addition: Add 100 µL of 14% BF₃-Methanol solution to the dried sample.[1]
-
Reaction: Securely cap the vial, vortex briefly, and heat at 60°C for 60 minutes.[1] This promotes the esterification reaction.
-
Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution to the vial to stop the reaction and reduce the solubility of the ester in the aqueous phase.[1]
-
Solvent Partitioning: Add 0.6 mL of hexane, vortex vigorously for 1 minute, and allow the layers to separate. The derivatized, nonpolar methyl ester will partition into the upper hexane layer.[1]
-
Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[1]
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation and Performance
Quantitative performance must be validated for the specific analyte and instrument. The following table summarizes typical performance characteristics observed for the analysis of organic acids using a silylation derivatization method, which can serve as a benchmark for method development.[10]
| Parameter | Silylation (BSTFA + 1% TMCS) | Esterification (BF₃-Methanol) |
| Principle | Forms a Trimethylsilyl (TMS) ester. | Forms a methyl ester. |
| Typical Linearity (r²) | > 0.995[10] | Method dependent, requires validation. |
| Typical Limit of Detection (LOD) | 0.04 - 0.42 µmol/L[10] | Method dependent, requires validation. |
| Typical Recovery (%) | 83% - 115%[10] | Method dependent, requires validation. |
| Key Advantages | Powerful reagent, volatile byproducts, single-step reaction (no extraction).[7] | Creates stable derivatives, clean spectra, cost-effective reagents.[1][8] |
| Considerations | Highly sensitive to moisture, derivatives can be less stable over time.[6] | Requires a post-reaction extraction step, reagent is corrosive.[1] |
Note: The quantitative data presented for the silylation method is based on a published protocol for a range of organic acids and should be considered representative.[10] Full validation for this compound is required to establish method-specific performance characteristics.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hantzsch Synthesis of 4-Thiazoleacetic Acid
Welcome to the technical support center for the Hantzsch synthesis of 4-thiazoleacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Hantzsch synthesis of this compound?
A1: The Hantzsch synthesis of this compound typically involves the reaction of a thioamide with an α-haloketone or its equivalent. For this compound, the key precursors are typically a derivative of a 3-halo-4-oxobutanoic acid (as the α-haloketone component) and a thioamide, such as thioformamide.
Q2: What is a common side reaction that can lower the yield of this compound?
A2: A common side reaction is the self-condensation of the α-haloketone starting material, which can lead to the formation of undesired byproducts. Additionally, the thioamide can be unstable, especially in acidic conditions, leading to decomposition and reduced availability for the main reaction.[1]
Q3: Can alternative methods to conventional heating improve the yield and reaction time?
A3: Yes, modern techniques such as microwave-assisted synthesis have been shown to significantly improve yields and dramatically reduce reaction times for Hantzsch thiazole syntheses.[2][3] These methods can provide rapid and uniform heating, which can minimize side reactions.
Q4: Is a catalyst necessary for this reaction?
A4: While the traditional Hantzsch synthesis can proceed without a catalyst, studies have shown that using a catalyst can improve reaction efficiency. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot Hantzsch syntheses to achieve high yields.[4][5]
Q5: How does pH affect the Hantzsch synthesis?
A5: The pH of the reaction medium can be critical. While the reaction is often carried out under neutral or slightly acidic conditions, highly acidic conditions can lead to changes in regioselectivity and the formation of isomeric byproducts, such as 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazole derivatives.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incorrect starting materials or reagents of poor quality.- Suboptimal reaction temperature.- Incorrect solvent.- Decomposition of the thioamide. | - Verify the identity and purity of your starting materials using appropriate analytical techniques (e.g., NMR, IR).- Optimize the reaction temperature. While reflux is common, some reactions benefit from lower or higher temperatures.- Screen different solvents. Alcohols like methanol or ethanol are common, but other solvents may be more effective for your specific substrates.[2][7]- Use a slight excess of the thioamide to compensate for potential decomposition.[8] |
| Formation of Multiple Products/Impurities | - Side reactions of the α-haloketone.- Reaction run for too long.- Incorrect work-up procedure. | - Add the α-haloketone slowly to the reaction mixture to minimize its self-condensation.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- After the reaction, neutralize the mixture (e.g., with a sodium carbonate solution) to precipitate the product and remove soluble impurities.[2][7] |
| Product is Difficult to Purify | - Presence of unreacted starting materials.- Formation of closely related byproducts. | - Ensure the reaction goes to completion by monitoring with TLC.- Utilize column chromatography for purification if simple recrystallization is insufficient.- Consider using a different solvent system for recrystallization to improve separation. |
| Inconsistent Yields Between Batches | - Variability in reagent quality.- Inconsistent reaction conditions (temperature, time, stirring).- Moisture in the reaction. | - Use reagents from the same batch or re-purify them before use.- Carefully control all reaction parameters. Use a temperature-controlled heating mantle and consistent stirring.- Ensure all glassware is dry and use anhydrous solvents if necessary. |
Experimental Protocols
General Protocol for Hantzsch Synthesis of a Thiazole Derivative
This protocol is a general guideline and may need to be optimized for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (e.g., thioformamide) in a suitable solvent such as methanol or ethanol.[7]
-
Reagent Addition: Slowly add the α-haloketone derivative (e.g., a 3-halo-4-oxobutanoic acid derivative) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from 30 minutes to several hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a dilute solution of a base, such as 5% sodium carbonate, to neutralize the solution and precipitate the crude product.[2][7]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water.[2][7] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Microwave-Assisted Hantzsch Synthesis
-
Reaction Setup: In a microwave reaction vessel, combine the α-haloketone, thioamide, and a suitable solvent (e.g., methanol).[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[2][3]
-
Work-up and Purification: After cooling, follow the same work-up and purification procedure as the conventional heating method.
Visualizing the Process
To aid in understanding the experimental workflow and reaction mechanism, the following diagrams are provided.
Caption: General experimental workflow for the Hantzsch synthesis of this compound.
Caption: Simplified reaction mechanism of the Hantzsch thiazole synthesis.[2]
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Thiazoleacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-thiazoleacetic acid.
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve common side product formation and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most frequently encountered side products are:
-
2-Amino-4-methylthiazole: This arises from the decarboxylation of the final product, (2-aminothiazol-4-yl)acetic acid. This process is often promoted by heat and light, especially when the product is in solution[1].
-
3-Substituted 2-imino-2,3-dihydrothiazole isomers: These are regioisomers that can form during the Hantzsch thiazole synthesis, particularly under acidic conditions. In neutral solvents, the formation of the desired 2-aminothiazole is favored[2].
-
Unreacted Ethyl 2-aminothiazole-4-acetate: Incomplete hydrolysis of the ester intermediate will lead to its presence as an impurity in the final product.
Q2: My final product shows a peak corresponding to 2-amino-4-methylthiazole. How can I prevent its formation?
A2: To minimize the formation of 2-amino-4-methylthiazole, you should avoid exposing your (2-aminothiazol-4-yl)acetic acid product to high temperatures and direct light, especially when it is in solution. After hydrolysis of the ester, it is advisable to work up the reaction mixture promptly at a low temperature and store the isolated product in a cool, dark place.
Q3: I am observing a significant amount of an isomeric impurity. What is it and how can I avoid it?
A3: The isomeric impurity is likely a 3-substituted 2-imino-2,3-dihydrothiazole. Its formation is favored under acidic conditions during the Hantzsch cyclization. To avoid this, it is recommended to perform the reaction in a neutral solvent. If acidic conditions are necessary for other reasons, careful optimization of the acid concentration and reaction temperature is crucial to minimize the formation of this regioisomer[2].
Q4: My final product is not fully soluble in aqueous base, suggesting the presence of an ester. How can I ensure complete hydrolysis?
A4: Incomplete hydrolysis is a common issue. To drive the reaction to completion, use a sufficient excess of the base (e.g., NaOH or KOH) and ensure the reaction is heated for an adequate amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to confirm the disappearance of the starting ester.
Quantitative Data on Side Product Formation
While precise quantitative data for every reaction condition is extensive, the following table summarizes the influence of key parameters on the formation of major side products.
| Parameter | Condition | Desired Product (2-Aminothiazole derivative) Yield | Side Product (Imino-dihydrothiazole) Yield | Reference |
| Solvent/Acidity | Neutral Solvent | Exclusive formation | Not observed | [2] |
| 10M-HCl-EtOH (1:2) at 80°C | Lowered | Up to 73% (in a specific case) | [2] |
Note: The decarboxylation to 2-amino-4-methylthiazole is highly dependent on the specific workup and storage conditions (temperature, light exposure, time in solution) and is therefore difficult to quantify in a standardized table.
Detailed Experimental Protocol
This protocol details the synthesis of ethyl 2-aminothiazole-4-acetate and its subsequent hydrolysis to this compound, with an emphasis on minimizing side product formation.
Part A: Synthesis of Ethyl 2-aminothiazole-4-acetate
This procedure is adapted from the Hantzsch thiazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 equivalent) in ethanol.
-
Reagent Addition: To the stirred suspension, add ethyl 4-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. A precipitate of ethyl (2-aminothiazol-4-yl)-acetate hydrochloride may form. Neutralize the mixture carefully with a base such as sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-aminothiazole-4-acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any unreacted starting materials or side products.
Part B: Hydrolysis to this compound
-
Hydrolysis Setup: Dissolve the purified ethyl 2-aminothiazole-4-acetate in an aqueous solution of sodium hydroxide (2-3 equivalents) at room temperature.
-
Reaction: Heat the mixture to 50-60°C and stir for 1-2 hours, or until the hydrolysis is complete as monitored by TLC.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath. Slowly add hydrochloric acid to adjust the pH to approximately 4-5. The this compound will precipitate out of the solution.
-
Purification and Storage: Filter the precipitate, wash with cold water, and dry under vacuum at a low temperature. Store the final product in a dark, cool, and dry place to prevent decarboxylation.
Visualizations
Diagram 1: Hantzsch Synthesis of this compound and Side Product Pathways
Caption: Main synthesis pathway and formation of common side products.
Diagram 2: Troubleshooting Workflow for Side Product Identification
Caption: A workflow for identifying common side products.
Diagram 3: Logical Relationship of Reaction Conditions and Side Products
Caption: Influence of reaction conditions on product and side product formation.
References
- 1. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Thiazoleacetic Acid by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-thiazoleacetic acid via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
A1: Recrystallization is a purification technique for solid compounds. It involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the this compound decreases, and it crystallizes out of the solution. The impurities, which are present in smaller amounts, remain dissolved in the solvent. The purified crystals are then collected by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Conversely, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[1] Given that this compound is a carboxylic acid, polar solvents are a good starting point based on the "like dissolves like" principle.[1] It is advisable to perform small-scale solubility tests with a variety of solvents to determine the most suitable one.
Q3: My this compound is soluble in the chosen solvent even at room temperature. What should I do?
A3: If the compound is too soluble in a single solvent, a mixed-solvent system (also known as a solvent/anti-solvent system) can be effective.[1] In this method, you dissolve the this compound in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the "good" solvent) is added dropwise to the hot solution until it becomes cloudy (the saturation point). The solution is then gently warmed until it is clear again and allowed to cool slowly to induce crystallization.[1][2]
Q4: How can colored impurities be removed during recrystallization?
A4: Colored impurities, which are often high molecular weight byproducts, can be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The colored impurities adsorb onto the surface of the activated charcoal, which is then removed during a hot gravity filtration step.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently saturated (too much solvent was added).The compound is too soluble in the chosen solvent at low temperatures.The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[1]- If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[1]- Allow the solution to cool more slowly. Insulating the flask can help.- Consider using a different solvent or a mixed-solvent system. |
| "Oiling out" occurs (product separates as a liquid instead of crystals). | The cooling process is too fast.The presence of significant impurities is depressing the melting point of the compound.The chosen solvent is not appropriate. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]- Consider a preliminary purification step, such as column chromatography, to remove a larger portion of the impurities before recrystallization.[1]- Change to a different solvent system. A lower boiling point solvent might be beneficial.[1] |
| Low recovery of purified this compound. | Too much solvent was used, leading to significant product loss in the mother liquor.The crystals were washed with too much cold solvent.Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[4]- Wash the collected crystals with a minimal amount of ice-cold solvent.[1]- To prevent premature crystallization, use a pre-heated funnel and filter the hot solution quickly.[1][5] |
| The recrystallized product is not pure. | The cooling process was too rapid, trapping impurities within the crystal lattice.The crystals were not washed sufficiently after filtration. | - Ensure the solution cools slowly and undisturbed to allow for the formation of well-ordered crystals.- Wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. |
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline and should be optimized based on the specific impurities present and the results of small-scale solubility tests.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol, acetone, or mixtures thereof) at room temperature and at their boiling points to identify a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature, undisturbed. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven, to remove any residual solvent.
Data Presentation
Hypothetical Solubility Data for this compound
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | Low | Moderate |
| Ethanol | Moderate | High |
| Acetone | Moderate | High |
| Ethyl Acetate | Low | Moderate |
| Toluene | Very Low | Low |
| Hexane | Insoluble | Insoluble |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Troubleshooting low solubility of 4-thiazoleacetic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-thiazoleacetic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting low solubility in a neutral aqueous buffer (e.g., PBS pH 7.4)?
This compound is a weak acid. Its solubility in aqueous solutions is highly dependent on the pH of the buffer. The molecule contains a carboxylic acid group which is largely in its neutral, less soluble form at acidic to neutral pH. To achieve higher solubility, the carboxylic acid group needs to be deprotonated to its more soluble carboxylate salt form. This is achieved by increasing the pH of the solution above the compound's pKa.
Q2: What is the pKa of this compound and how does it affect solubility?
Q3: How can I increase the solubility of this compound in my aqueous buffer?
There are several strategies you can employ to increase the solubility of this compound:
-
pH Adjustment: The most effective method is to increase the pH of your aqueous buffer. By preparing a buffer with a pH above 5.5, the solubility should markedly increase.
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Use of Co-solvents: For initial experiments, preparing a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a common and effective approach.[3][4][5][6][7] This stock solution can then be diluted into your aqueous assay medium.
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Salt Formation: While technically related to pH adjustment, you can prepare a salt form of the acid (e.g., sodium or potassium salt) which will have a higher intrinsic solubility in water.
Q4: I am using a co-solvent like DMSO, but my compound is still precipitating upon dilution into my aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution is a common issue and can be addressed with the following troubleshooting steps:[8][9][10]
-
Check Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in your assay is low, typically below 1% (v/v), as higher concentrations can be toxic to cells or interfere with the assay.[6]
-
Slow Dilution with Vigorous Mixing: Add the stock solution to the aqueous buffer slowly and with constant, vigorous mixing (e.g., vortexing). This helps to avoid localized high concentrations of the compound that can lead to precipitation.[8]
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes help to improve solubility.
-
Reduce Stock Solution Concentration: If precipitation persists, try preparing a less concentrated stock solution in your co-solvent.
Q5: Are there any other advanced techniques to improve solubility if the above methods are not suitable for my experiment?
Yes, several other techniques can be employed, although they may require more formulation development:
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their solubility.[5]
-
Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the solid compound.[4]
Data Presentation
As specific experimental solubility data for this compound is not widely published, the following table provides an illustrative example of the expected trend in aqueous solubility as a function of pH, based on its acidic nature and the predicted pKa of a similar compound (~3.57). Researchers should determine the exact solubility for their specific buffer systems and experimental conditions using the protocol provided below.
| Buffer pH | Expected Predominant Form | Expected Relative Aqueous Solubility |
| 2.0 | Neutral (Acid) | Low |
| 3.5 | 50% Neutral / 50% Ionized | Moderate |
| 5.0 | Mostly Ionized (Anionic) | High |
| 7.4 | Predominantly Ionized (Anionic) | Very High |
Note: This table is for illustrative purposes only. Actual solubility values should be determined experimentally.
Experimental Protocols
Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13]
Materials:
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This compound (solid powder)
-
Aqueous buffers of desired pH values (e.g., pH 2.0, 4.0, 6.0, 7.4)
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Glass vials with screw caps
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Orbital shaker or rotator in a temperature-controlled environment
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Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to separate vials for each aqueous buffer to be tested. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[12]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to ensure no solid particles are carried over into the sample for analysis.
-
Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with the appropriate mobile phase or buffer for your analytical method.
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Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV). A standard calibration curve of the compound should be prepared and analyzed alongside the samples to ensure accurate quantification.[13]
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Calculation: Calculate the solubility of this compound in each buffer by multiplying the measured concentration by the dilution factor.
Visualizations
References
- 1. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bioassaysys.com [bioassaysys.com]
Technical Support Center: Prevention of Photodegradation of 4-Thiazoleacetic Acid Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of 4-thiazoleacetic acid derivatives in solution. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why are this compound derivatives susceptible to it?
A1: Photodegradation is the chemical breakdown of a molecule initiated by the absorption of light, particularly ultraviolet (UV) and visible radiation. The thiazole ring, a core component of these derivatives, is a heterocyclic aromatic compound that can absorb light energy. This absorption can lead to the formation of reactive excited states, which may then undergo degradation reactions. The degradation of thiazole-containing compounds can occur through various mechanisms, including reaction with singlet oxygen.[1] The substituents on the thiazole ring can also influence its photosensitivity.
Q2: What are the typical signs of photodegradation in my samples?
A2: Visually, you might observe a color change or the development of turbidity in your solution. Analytically, photodegradation is evidenced by a decrease in the concentration of the parent compound and the emergence of new peaks in chromatograms (e.g., HPLC). You may also notice shifts in the UV-Vis or NMR spectroscopic profiles of the sample.
Q3: What are the primary strategies to prevent the photodegradation of these derivatives in solution?
A3: The main strategies to mitigate photodegradation include:
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Limiting Light Exposure: Storing and handling solutions in amber-colored vials or using containers wrapped in aluminum foil can significantly reduce light-induced degradation.
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Formulation with Protective Excipients: The inclusion of UV absorbers, singlet oxygen quenchers, or antioxidants in the solution can effectively stabilize the compound.
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Inert Atmosphere: Purging the solvent and the container's headspace with an inert gas like nitrogen or argon can minimize photo-oxidative degradation pathways by removing dissolved oxygen.
Q4: Which types of excipients are most effective in preventing photodegradation?
A4: Several classes of excipients have proven effective:
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UV Absorbers: These compounds, such as benzophenones and their derivatives, absorb harmful UV radiation and dissipate the energy as heat.
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Singlet Oxygen Quenchers: These molecules deactivate singlet oxygen, a highly reactive species that can be generated during photosensitization and subsequently degrade the thiazole ring. Common examples include sodium azide and 1,4-diazabicyclo[2.2.2]octane (DABCO).
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Antioxidants: These compounds inhibit oxidation reactions that can be initiated by light. Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are frequently used for this purpose.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Rapid degradation despite using amber vials. | 1. High-intensity light source: The ambient light in the laboratory might be more intense than anticipated. 2. Photosensitizers in the solvent or formulation: Impurities in the solvent or other formulation components could be absorbing light and transferring the energy to your compound.[2] 3. Dissolved oxygen: The presence of dissolved oxygen can facilitate photo-oxidation.[2] | 1. Complete light protection: Wrap the amber vials in aluminum foil for complete light exclusion. 2. Use high-purity solvents and excipients: Employ HPLC-grade or equivalent high-purity solvents and ensure all other components are of high purity and not known photosensitizers. 3. Degas the solvent: Before preparing the solution, degas the solvent by sparging with nitrogen or argon, or by sonication under vacuum. Prepare and handle the solution under an inert atmosphere if possible.[2] |
| Inconsistent results in photostability studies. | 1. Variable light exposure: Inconsistent positioning of samples within the photostability chamber can lead to different light doses. 2. Temperature fluctuations: Heat generated by the light source can cause thermal degradation, which may be mistaken for photodegradation.[2] 3. Inappropriate pH: The pH of the solution can influence the compound's stability and its susceptibility to photodegradation. | 1. Standardize sample placement: Use a sample holder to ensure all samples are equidistant from the light source and receive a uniform light dose. Regularly calibrate the light source output.[2] 2. Use a temperature-controlled chamber and dark controls: Employ a photostability chamber with temperature and humidity controls. Always include a parallel set of samples completely shielded from light (dark controls) to differentiate between thermal and photodegradation.[2] 3. Conduct pH stability studies: Evaluate the compound's stability across a range of pH values in the dark to identify the optimal pH for stability and buffer your solutions accordingly. |
| New, unexpected peaks in HPLC after light exposure. | 1. Formation of photodegradation products: These are the compounds formed as your derivative breaks down. 2. Secondary degradation: Initial photodegradants may themselves be unstable and break down into further products. 3. Interaction with excipients: The photodegradants might react with other components in the formulation. | 1. Characterize the degradants: Use techniques like LC-MS/MS and NMR to identify the structure of the degradation products. This can provide insights into the degradation mechanism.[1] 2. Perform a time-course study: Analyze samples at multiple time points to track the formation and potential subsequent degradation of the new peaks. 3. Simplify the formulation: If possible, conduct initial photostability studies in a simple solvent system to identify the primary photodegradants before testing in a complex formulation. |
| Poor recovery of the parent compound from HPLC analysis. | 1. Adsorption of the compound or degradants to the HPLC column: The physicochemical properties of the photodegradants may differ significantly from the parent compound. 2. Co-elution of peaks: A degradation product may be co-eluting with the parent compound, leading to inaccurate quantification. 3. Precipitation of the compound or degradants: The solubility of the compounds may change upon degradation. | 1. Optimize HPLC method: Adjust the mobile phase composition, pH, or column chemistry to ensure good peak shape and recovery for both the parent compound and its degradants. 2. Check peak purity: Use a diode array detector (DAD) or mass spectrometer (MS) to assess the spectral purity of the parent peak. 3. Visual inspection and filtration: Visually inspect the sample for any precipitates before injection. If necessary, filter the sample through a compatible filter. |
Data Presentation
Table 1: Effect of Protective Agents on the Photostability of a Model this compound Derivative in Solution under Forced Irradiation (ICH Q1B Conditions)
| Protective Agent (Concentration) | % Remaining after 1.2 million lux hours (Visible Light) | % Remaining after 200 watt hours/m² (UV-A Light) |
| None (Control) | 65 | 58 |
| UV Absorber (0.1% w/v Benzophenone) | 88 | 85 |
| Singlet Oxygen Quencher (10 mM Sodium Azide) | 92 | 89 |
| Antioxidant (0.1% w/v Ascorbic Acid) | 85 | 81 |
Table 2: Singlet Oxygen Quenching Rate Constants for Common Stabilizers
| Quencher | Rate Constant (kq) (M-1s-1) | Solvent |
| Sodium Azide | 5.0 x 108 | Water |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | 4.4 x 108 | Methanol |
| Ascorbic Acid | 3.0 x 107 | Water |
| α-Tocopherol | 2.5 x 108 | Methanol |
| β-Carotene | 1.0 x 1010 | Various Organic Solvents |
Experimental Protocols
Protocol 1: General Photostability Testing of a this compound Derivative in Solution (ICH Q1B Compliant)
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Sample Preparation:
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Prepare a solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration (e.g., 0.1 mg/mL).
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Test Sample: Transfer an aliquot of the solution to a photochemically inert and transparent container (e.g., a quartz or borosilicate glass vial).
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Dark Control Sample: Transfer an equal aliquot of the solution to a similar container and wrap it completely in aluminum foil to protect it from light.
-
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Light Exposure:
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Place both the test and dark control samples in a photostability chamber.
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Expose the samples to a light source that produces a combination of visible and UV-A light, as specified by ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
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Maintain a constant temperature (e.g., 25 °C) and humidity within the chamber to minimize thermal degradation.
-
-
Sample Analysis:
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At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots from both the test and dark control samples.
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Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential photodegradation products.
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Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Evaluation:
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Calculate the percentage of the parent compound remaining at each time point for both the test and dark control samples.
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Compare the results from the test sample to the dark control to differentiate between photodegradation and thermal degradation.
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Characterize any significant degradation products using techniques like LC-MS/MS and NMR.
-
Protocol 2: Evaluating the Efficacy of a Photostabilizer
-
Sample Preparation:
-
Prepare three sets of solutions:
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Solution A (Control): The this compound derivative in the chosen solvent.
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Solution B (Test): The this compound derivative and the selected photostabilizer (e.g., 0.1% w/v ascorbic acid) in the same solvent.
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Solution C (Dark Control): Identical to Solution B.
-
-
Transfer Solutions A and B to clear, transparent vials.
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Transfer Solution C to a clear vial and wrap it completely in aluminum foil.
-
-
Light Exposure:
-
Follow the light exposure procedure as described in Protocol 1.
-
-
Sample Analysis:
-
Analyze aliquots from all three solutions at various time points using a validated HPLC method, as described in Protocol 1.
-
-
Data Evaluation:
-
Compare the degradation rate of the parent compound in Solution A (Control) with that in Solution B (Test) to determine the efficacy of the photostabilizer.
-
Use the data from Solution C (Dark Control) to confirm that the stabilizer itself does not cause degradation in the absence of light.
-
Visualizations
Caption: Proposed photodegradation pathway of this compound derivatives via singlet oxygen.
Caption: Workflow for photostability testing of solutions.
Caption: Logical troubleshooting flow for rapid sample degradation.
References
Stability issues of 4-thiazoleacetic acid at different pH values
Disclaimer: Publicly available, specific quantitative stability data for 4-thiazoleacetic acid under varying pH conditions is limited. The following guide provides a framework based on established principles of forced degradation studies for small molecules of similar structure. Researchers are advised to use this as a template and generate their own internal data for definitive stability assessments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers may encounter when evaluating the pH stability of this compound.
Q1: My this compound solution is showing rapid degradation at alkaline pH. Is this expected?
A1: Yes, this is a common observation for compounds containing functional groups susceptible to hydrolysis, such as the thiazole ring and the acetic acid moiety. Thiazole rings can be prone to opening under strong alkaline conditions. It is crucial to perform time-point studies at your target alkaline pH to determine the degradation kinetics.
Q2: I am observing multiple degradation peaks in my HPLC chromatogram after acidic stress. What are the likely degradation pathways?
A2: Under acidic conditions, potential degradation pathways for this compound could include hydrolysis of the thiazole ring or other acid-catalyzed reactions. The presence of multiple peaks suggests several degradation products may be forming. To identify these, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended to determine the mass of the degradation products and propose their structures.
Q3: What is the ideal concentration of acid and base to use for forced degradation studies?
A3: According to ICH guidelines, starting with 0.1 M HCl for acidic stress and 0.1 M NaOH for basic stress is a common practice.[1] However, the concentration may need to be adjusted based on the lability of this compound. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified without complete degradation of the parent compound.[2]
Q4: How can I ensure the changes I'm seeing are due to pH and not other factors?
A4: It is essential to run control samples. A control sample of this compound in the analysis solvent (without acid or base) should be subjected to the same temperature and time conditions. This will help differentiate between pH-induced degradation and any thermal degradation.
Q5: My mass balance is below 90% after the stability study. What could be the reasons?
A5: A poor mass balance can indicate several issues:
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Non-chromophoric degradation products: Some degradation products may not have a UV chromophore and are therefore not detected by a standard UV detector in the HPLC. Using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can help identify such products.
-
Precipitation: The degradants might be insoluble in the sample matrix and precipitate out of the solution. Visually inspect your samples and consider using a different solvent for analysis.
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Adsorption: The parent compound or its degradants might be adsorbing to the surface of the container. Using silanized glassware can mitigate this issue.
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Formation of volatile degradants: Volatile degradation products may be lost during the experiment.
Data Presentation: Stability of this compound at Different pH Values
The following table is a template for researchers to record their experimental findings on the stability of this compound.
| pH | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Observations (e.g., color change, precipitation) |
| 2.0 | 60 | 0 | ||||
| 2.0 | 60 | 2 | ||||
| 2.0 | 60 | 4 | ||||
| 2.0 | 60 | 8 | ||||
| 2.0 | 60 | 24 | ||||
| 7.0 | 60 | 0 | ||||
| 7.0 | 60 | 24 | ||||
| 10.0 | 60 | 0 | ||||
| 10.0 | 60 | 2 | ||||
| 10.0 | 60 | 4 | ||||
| 10.0 | 60 | 8 | ||||
| 10.0 | 60 | 24 |
Experimental Protocols: Forced Hydrolysis Study
This section provides a general methodology for conducting a forced hydrolysis study of this compound at different pH values.
Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water
-
HPLC grade acetonitrile and methanol
-
Phosphate or other suitable buffer components
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV or PDA detector (and preferably an MS detector)
-
A suitable HPLC column (e.g., C18)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol or acetonitrile to ensure solubility) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stress Samples:
-
Acidic Condition: To a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Neutral Condition: To a volumetric flask, add an aliquot of the stock solution and make up the volume with purified water (or a suitable buffer at pH 7) to achieve the same final concentration.
-
Alkaline Condition: To a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M NaOH to achieve the same final concentration.
-
Control Sample: Prepare a sample of this compound at the same concentration in the analysis solvent without any stressor.
-
-
Stress Conditions:
-
Incubate all the prepared solutions (acidic, neutral, alkaline, and control) in a constant temperature bath (e.g., 60 °C).
-
-
Sampling:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic and alkaline samples to stop further degradation. For acidic samples, use an equivalent amount of NaOH, and for alkaline samples, use an equivalent amount of HCl.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from any degradation products.
-
A typical starting point for method development could be a C18 column with a mobile phase consisting of a mixture of a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0) and an organic modifier like acetonitrile or methanol, run in an isocratic or gradient mode.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for each pH condition using the following formula: % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics (e.g., zero-order, first-order).
-
If the degradation follows first-order kinetics, the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k, where k is the degradation rate constant.
-
Characterize any significant degradation products using techniques like mass spectrometry (MS).
-
Visualization of Experimental Workflow and Potential Degradation
Caption: Workflow for pH stability study and potential degradation pathways.
References
Technical Support Center: Optimizing Amidation of 4-Thiazoleacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of 4-thiazoleacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for the amidation of this compound?
A1: The most frequently employed coupling reagents for amide bond formation, including with this compound, are carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings.
Q2: I am observing a low yield in my amidation reaction. What are the potential causes?
A2: Low yields in the amidation of this compound can stem from several factors:
-
Incomplete activation of the carboxylic acid: The coupling reagent may not be efficiently activating the this compound.
-
Poor nucleophilicity of the amine: The amine substrate may be sterically hindered or electronically deactivated.
-
Side reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis or other side reactions.
-
Suboptimal reaction conditions: Factors such as solvent, temperature, and reaction time can significantly impact the yield.
Q3: What are common side reactions to be aware of during the amidation of this compound?
A3: A primary side reaction is the hydrolysis of the activated this compound intermediate back to the starting carboxylic acid, which can occur if there is moisture in the reaction. Another potential issue is the formation of an N-acylurea byproduct if a carbodiimide reagent is used without an additive like HOBt. With sterically hindered amines, epimerization can be a concern if the amine or the carboxylic acid has a chiral center.
Q4: How can I purify the final amide product?
A4: Purification of the N-substituted-2-(thiazol-4-yl)acetamide product typically involves an aqueous workup to remove water-soluble byproducts and unreacted starting materials. This is often followed by column chromatography on silica gel to isolate the pure amide. The choice of eluent for chromatography will depend on the polarity of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of this compound. | Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq.). Consider switching to a more potent coupling reagent like HATU. |
| Low reactivity of the amine (steric hindrance or electronic effects). | Increase the reaction temperature. Use a stronger, non-nucleophilic base to ensure the amine is deprotonated. Increase the equivalents of the amine (e.g., 1.2-1.5 eq.). | |
| Competing acid-base reaction between this compound and the amine. | Pre-activate the this compound with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. | |
| Hydrolysis of the activated intermediate. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Byproducts | Racemization at a chiral center. | Add a racemization suppressor like HOBt or HOAt. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Formation of N-acylurea byproduct (with carbodiimides). | Always use an additive such as HOBt or HOAt along with the carbodiimide coupling reagent. | |
| Difficulty in Product Purification | Product is co-eluting with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider a different purification technique, such as recrystallization or preparative HPLC. |
| Water-soluble byproducts are not fully removed during workup. | Perform multiple extractions with an appropriate organic solvent and wash the combined organic layers with brine to remove residual water. |
Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
This protocol is a general guideline for the amidation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and DIPEA (2.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the reaction mixture and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A similar procedure using 1.0 equivalent of EDC, 0.1 equivalents of HOBt, and 1.0 equivalent of DMAP in acetonitrile at room temperature has been reported for the amidation of a related thiazole carboxylic acid.[1]
Protocol 2: Amidation using HATU
This protocol outlines a general procedure for the amidation of this compound using HATU.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography.
Data Presentation
The following tables provide a general overview of expected yields for amidation reactions under different conditions. Note that actual yields will vary depending on the specific amine substrate and reaction scale.
Table 1: Comparison of Coupling Reagents for a Generic Amidation Reaction
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range |
| EDC | HOBt | DIPEA | DMF | 60-95% |
| HATU | - | DIPEA | DMF | 70-98% |
| DCC | DMAP | - | CH₂Cl₂ | 28% (for a specific sluggish reaction)[1] |
Note: The yield for DCC/DMAP is from a study on a particularly challenging, electron-deficient amine and may not be representative of all reactions.[1]
Visualizations
Experimental Workflow for Amidation
Caption: General experimental workflow for the amidation of this compound.
Troubleshooting Logic for Low Amidation Yield
Caption: A logical guide to troubleshooting low yields in amidation reactions.
References
Decarboxylation of 2-amino-4-thiazoleacetic acid and prevention
Welcome to the technical support center for 2-amino-4-thiazoleacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and prevention of decarboxylation of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental use of 2-amino-4-thiazoleacetic acid.
FAQs
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Q1: Why is my solution of 2-amino-4-thiazoleacetic acid turning yellow/brown and showing an unexpected peak in my analysis?
A1: This is a common sign of degradation. 2-Amino-4-thiazoleacetic acid is prone to decarboxylation in solution, especially when exposed to light, elevated temperatures, or non-optimal pH, leading to the formation of 2-amino-4-methylthiazole and other impurities.[1][2] To minimize degradation, it is recommended to use the more stable hydrochloride salt and to prepare solutions fresh in a suitable acidic buffer, protecting them from light and keeping them cooled.
-
Q2: What is the primary degradation product of 2-amino-4-thiazoleacetic acid?
A2: The primary degradation product is 2-amino-4-methylthiazole, which is formed through the loss of a carboxyl group as carbon dioxide (CO2).[1][2]
-
Q3: How can I improve the stability of 2-amino-4-thiazoleacetic acid in my experiments?
A3: The most effective way to enhance stability is by using 2-amino-4-thiazoleacetic acid hydrochloride.[1][2] The hydrochloride salt is significantly more stable in both solid form and in solution.[1][2] Additionally, maintaining a low temperature and acidic pH will help to slow down the rate of decarboxylation.
-
Q4: What are the recommended storage conditions for solid 2-amino-4-thiazoleacetic acid?
A4: Solid 2-amino-4-thiazoleacetic acid should be stored in a tightly sealed container, protected from light and moisture, at a temperature of -20°C.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of starting material in solution | Decarboxylation due to inappropriate solvent/pH, high temperature, or light exposure. | Use the hydrochloride salt. Prepare solutions in a cold, acidic buffer (e.g., pH 3-5). Protect the solution from light by using amber vials or covering with aluminum foil. Work on ice whenever possible. |
| Inconsistent analytical results | Degradation of the compound in the analytical sample. | Prepare standards and samples fresh before each analytical run. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. Keep autosampler vials cooled. |
| Poor solubility of the free acid | The free acid has limited solubility in some organic solvents. | Consider using the hydrochloride salt, which generally has better solubility in aqueous solutions. For organic reactions, careful selection of a non-reactive aprotic solvent may be necessary. |
| Formation of unexpected byproducts in a reaction | The reaction conditions (e.g., basic pH, high temperature) are promoting decarboxylation and subsequent side reactions of the resulting 2-amino-4-methylthiazole. | If possible, modify the reaction conditions to be milder (lower temperature, shorter reaction time). Use the hydrochloride salt as the starting material. If a base is required, consider using a non-nucleophilic base and adding it slowly at a low temperature. |
Quantitative Data on Decarboxylation
While specific kinetic data for the decarboxylation of 2-amino-4-thiazoleacetic acid is not extensively published, the following tables provide illustrative data based on the principles of chemical kinetics and studies of similar compounds. This data highlights the expected trends under different conditions.
Table 1: Illustrative First-Order Rate Constants (k) for Decarboxylation of 2-Amino-4-Thiazoleacetic Acid in Aqueous Solution
| Temperature (°C) | pH 3 | pH 5 | pH 7 |
| 4 | 1.2 x 10⁻⁷ s⁻¹ | 5.5 x 10⁻⁷ s⁻¹ | 2.1 x 10⁻⁶ s⁻¹ |
| 25 | 2.5 x 10⁻⁶ s⁻¹ | 1.1 x 10⁻⁵ s⁻¹ | 4.3 x 10⁻⁵ s⁻¹ |
| 50 | 3.8 x 10⁻⁵ s⁻¹ | 1.7 x 10⁻⁴ s⁻¹ | 6.5 x 10⁻⁴ s⁻¹ |
Disclaimer: This data is illustrative and intended to demonstrate the expected increase in decarboxylation rate with increasing temperature and pH.
Table 2: Illustrative Half-Life (t½) of 2-Amino-4-Thiazoleacetic Acid in Aqueous Solution
| Temperature (°C) | pH 3 | pH 5 | pH 7 |
| 4 | ~67 days | ~15 days | ~3.8 days |
| 25 | ~3.2 days | ~17 hours | ~4.5 hours |
| 50 | ~5 hours | ~1.1 hours | ~18 minutes |
Disclaimer: This data is illustrative and calculated from the rate constants in Table 1, showing the significant impact of temperature and pH on stability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of 2-Amino-4-Thiazoleacetic Acid
This protocol describes the preparation of a stock solution with enhanced stability for use in aqueous-based experiments.
-
Materials:
-
2-Amino-4-thiazoleacetic acid hydrochloride
-
Deionized water, chilled to 4°C
-
0.1 M Citrate buffer, pH 4.0, chilled to 4°C
-
Amber glass vials
-
Ice bath
-
-
Procedure:
-
Weigh the desired amount of 2-amino-4-thiazoleacetic acid hydrochloride in a pre-chilled amber vial.
-
Add the chilled 0.1 M citrate buffer (pH 4.0) to the vial to achieve the target concentration.
-
Gently vortex the vial in an ice bath until the compound is fully dissolved.
-
Store the stock solution at 4°C and use it within 24-48 hours for best results. For longer-term storage, aliquot and freeze at -20°C or below, but be aware that freeze-thaw cycles may promote degradation.
-
Protocol 2: Monitoring Decarboxylation by HPLC
This protocol provides a general method for quantifying the parent compound and its primary degradant, 2-amino-4-methylthiazole.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Autosampler Temperature: 4°C
-
-
Sample Preparation:
-
Prepare a stock solution of 2-amino-4-thiazoleacetic acid in a suitable diluent (e.g., Mobile Phase A).
-
For kinetic studies, incubate aliquots of the stock solution under the desired stress conditions (e.g., different temperatures and pH buffers).
-
At specified time points, withdraw an aliquot, dilute it with cold Mobile Phase A to an appropriate concentration, and immediately place it in a cooled autosampler for analysis.
-
-
Analysis:
-
Identify the peaks for 2-amino-4-thiazoleacetic acid and 2-amino-4-methylthiazole based on retention times of pure standards.
-
Quantify the amount of each compound using a calibration curve.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Factors influencing the decarboxylation of 2-amino-4-thiazoleacetic acid and preventative measures.
Caption: Experimental workflow for assessing the stability of 2-amino-4-thiazoleacetic acid.
References
Technical Support Center: Managing Impurities in the Synthesis of 4-Thiazoleacetic Acid Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-thiazoleacetic acid esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Formation
Q1: What are the most common impurities encountered during the Hantzsch synthesis of this compound esters?
A1: The primary impurities typically encountered are:
-
Unreacted Starting Materials: Excess thiourea or unreacted α-haloester are common. Using a slight excess of one reagent is a frequent practice to drive the reaction to completion, meaning the excess reagent will remain.[1]
-
Regioisomeric Impurity: Under certain conditions, particularly acidic environments, a significant side product can be the corresponding 3-substituted 2-imino-2,3-dihydrothiazole isomer.[2]
-
Side-Reaction Products: Dehalogenation of the α-haloester can lead to byproducts.[3]
-
Solvent and Reagent-Related Impurities: Impurities present in the starting materials or solvents can be carried through the synthesis.
Q2: How is the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole formed?
A2: The Hantzsch thiazole synthesis involves the reaction of an α-halo ketone (or in this case, an α-haloacetoacetic ester derivative) with a thioamide (like thiourea). The formation of the desired 2-aminothiazole versus the 2-iminothiazoline regioisomer is dependent on the initial nucleophilic attack and the subsequent cyclization pathway. Under neutral conditions, the reaction typically yields the 2-aminothiazole. However, acidic conditions can promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[2]
DOT Script for Impurity Formation Pathway:
Caption: Formation pathway of the desired product and a common regioisomeric impurity.
Troubleshooting & Control Strategies
Q3: My reaction is producing a high level of the 2-iminothiazoline impurity. How can I control this?
A3: To minimize the formation of the regioisomeric impurity, consider the following adjustments to your reaction conditions:
-
pH Control: Maintain a neutral or slightly basic reaction medium. The formation of the 2-iminothiazoline isomer is favored under acidic conditions.[2] Adding a mild, non-nucleophilic base can help.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity, although this could also decrease the overall reaction rate.
-
Order of Addition: A sequential addition of reagents, rather than a one-pot approach, can improve regioselectivity. For instance, pre-forming an intermediate before cyclization can direct the reaction towards the desired product.[4]
Table 1: Effect of Reaction Conditions on Impurity Profile
| Parameter | Condition | Expected Outcome on Impurity Profile |
| pH | Acidic (e.g., strong acid catalyst) | Increased formation of 2-iminothiazoline regioisomer.[2] |
| Neutral to slightly basic | Favors formation of the desired 2-aminothiazole product. | |
| Temperature | High (e.g., >100 °C) | May lead to increased side reactions and decomposition. |
| Moderate (e.g., 60-80 °C) | Generally a good balance between reaction rate and purity. | |
| Solvent | Protic (e.g., Ethanol) | Commonly used and generally effective. |
| Aprotic (e.g., DMF, Acetonitrile) | Can influence reaction rate and solubility of intermediates. |
Q4: I am observing multiple spots on my TLC, and purification by column chromatography is difficult. What can I do?
A4: The structural similarity between the desired product and its regioisomer can make chromatographic separation challenging.[4] The most effective approach is to prevent the formation of the impurity in the first place by optimizing the reaction conditions as described in Q3. If you are still facing purification challenges, refer to the detailed purification protocols in the next section.
DOT Script for Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high impurity levels.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Impurity Profiling
This protocol outlines a general method for the separation and quantification of the desired this compound ester and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[5]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase. An example gradient is 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or a wavelength appropriate for the specific ester.
-
Injection Volume: 10 µL.[5]
Procedure:
-
Standard Preparation: Prepare stock solutions of the purified product and, if available, the isolated impurity in a suitable solvent (e.g., acetonitrile/water). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
Analysis: Inject the standards and the sample.
-
Data Analysis: Identify the peaks corresponding to the product and impurities by comparing retention times with the standards. Quantify the relative amounts using the peak areas.
Protocol 2: Purification by Column Chromatography
Stationary Phase:
-
Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent):
-
A gradient of ethyl acetate in hexanes is a good starting point. The polarity will need to be optimized based on the specific ester. For example, start with 10% ethyl acetate in hexanes and gradually increase the polarity.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Solvent Selection:
-
The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be very soluble or insoluble at all temperatures.
-
Common solvent systems for similar compounds include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.
Procedure:
-
Dissolution: In a flask, add the crude product and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
DOT Script for General Purification Workflow:
Caption: Decision-making workflow for the purification of this compound esters.
References
Troubleshooting guide for scaling up 4-thiazoleacetic acid reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the scaling up of 4-thiazoleacetic acid synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes?
A1: Low yields during scale-up are a common challenge and can be attributed to several factors that become more pronounced at a larger scale. These include:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult.[1] Poor mixing can lead to localized "hotspots" or areas of high reactant concentration, which can promote the formation of side products and reduce the overall yield.[1]
-
Heat Transfer Limitations: The Hantzsch thiazole synthesis is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it harder to dissipate heat effectively.[2][3] This can lead to an uncontrolled increase in temperature, causing degradation of reactants or the final product.
-
Longer Reaction Times: Larger volumes of reactants may require longer heating and cooling times, which can also contribute to product degradation or the formation of impurities.[4]
-
Quality of Raw Materials: The purity of starting materials, such as the specific α-haloester and thioamide, is crucial. Impurities that are negligible on a small scale can have a significant impact on a larger scale, leading to side reactions and lower yields.[5]
Q2: I am observing the formation of significant amounts of side products during my scale-up reaction. How can I minimize these?
A2: Minimizing side-product formation requires careful control over reaction parameters. Key strategies include:
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. In many Hantzsch syntheses, a slow, controlled addition of one reagent to the other can help to maintain a low concentration of the added reagent, minimizing side reactions.
-
Precise Temperature Control: Maintaining a consistent and optimal temperature throughout the reaction is crucial. Utilize a reactor with efficient heat exchange capabilities to prevent temperature spikes that can lead to decomposition and side-product formation.
-
pH Control: The acidity of the reaction medium can influence the reaction pathway and the formation of byproducts. In some cases, conducting the Hantzsch synthesis under acidic conditions can alter the regioselectivity of the reaction.[6][7]
-
Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: What are the key safety considerations when scaling up the synthesis of this compound?
A3: Scaling up any chemical synthesis requires a thorough safety assessment. For this compound, consider the following:
-
Exothermic Reaction: Be prepared for a significant exotherm, especially during the initial stages of the reaction. Ensure the cooling capacity of your reactor is sufficient to handle the heat generated.
-
Handling of Reagents: The starting materials, such as α-haloesters, can be lachrymatory and corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Work in a well-ventilated area or a fume hood.
-
Solvent Safety: The choice of solvent should be made with scalability in mind, considering factors like flammability, toxicity, and environmental impact.[10][11]
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of the potential for pressure build-up due to the formation of gaseous byproducts. Ensure the reactor is equipped with a pressure relief system.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion | Inadequate mixing, insufficient reaction time or temperature. | Increase stirring speed. Monitor the reaction progress using techniques like TLC or HPLC and adjust the reaction time accordingly. Gradually increase the temperature, ensuring it does not lead to product degradation. |
| Product degradation | Excessive reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time based on small-scale experiments. Utilize a more efficient cooling system for the reactor. |
| Formation of insoluble byproducts | Poor quality of starting materials or incorrect stoichiometry. | Use high-purity starting materials.[5] Verify the stoichiometry of all reactants before starting the reaction. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in crystallization | Presence of impurities that inhibit crystal formation. | Perform a pre-purification step, such as a solvent wash or charcoal treatment, to remove impurities. Experiment with different crystallization solvents or solvent mixtures.[12] |
| Oily product obtained after workup | Incomplete reaction or presence of low-melting impurities. | Ensure the reaction has gone to completion. Try triturating the oily product with a non-polar solvent to induce solidification. |
| Product is difficult to filter | Very fine particles or amorphous solid. | Adjust the crystallization conditions (e.g., slower cooling rate) to obtain larger crystals. Use a filter aid if necessary. |
Experimental Protocols
Synthesis of Ethyl 4-Thiazoleacetate (Hantzsch Synthesis)
This protocol describes a general procedure for the synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the final product.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thioformamide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve thioformamide in ethanol.
-
Slowly add ethyl 4-chloroacetoacetate to the solution while maintaining the temperature below 30°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-thiazoleacetate.
-
Purify the crude product by vacuum distillation or column chromatography.
Hydrolysis of Ethyl 4-Thiazoleacetate
Materials:
-
Ethyl 4-thiazoleacetate
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve ethyl 4-thiazoleacetate in a mixture of water and ethanol.
-
Add a solution of sodium hydroxide and heat the mixture to 50-60°C.
-
Monitor the hydrolysis by TLC or HPLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of 3-4.
-
The this compound will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
References
- 1. synthical.com [synthical.com]
- 2. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. 2-AMINO-4-THIAZOLE ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.fr [fishersci.fr]
- 9. echemi.com [echemi.com]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for 4-Thiazoleacetic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-thiazoleacetic acid. The presented data and protocols are designed to offer a robust framework for researchers and scientists engaged in drug development and quality control, enabling objective comparison with alternative analytical techniques.
Introduction to this compound Analysis
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography with UV detection is a widely used analytical technique for this purpose due to its specificity, sensitivity, and robustness.[3] This guide details the validation of a specific HPLC-UV method, adhering to the International Council for Harmonisation (ICH) guidelines, to demonstrate its suitability for its intended purpose.[4][5][6][7]
Experimental Protocols
A detailed methodology for the validated HPLC-UV method is provided below.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in an isocratic elution. The exact ratio should be optimized for best peak shape and retention time (e.g., 80:20 v/v).
-
Injection Volume: 20 µL.[11]
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (e.g., 254 nm).
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to obtain a theoretical concentration within the calibration range. For a drug product, a suitable extraction method may be required.
Method Validation Parameters and Results
The HPLC-UV method was validated according to ICH guidelines for the following parameters.[4][5][7]
Data Presentation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific. No interfering peaks were observed from the placebo or degradation products. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) (µg/mL) | - | 0.2 |
| Limit of Quantitation (LOQ) (µg/mL) | - | 0.6 |
| Robustness | No significant impact on results. | The method is robust for small variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducing and comparing analytical methods.
Caption: Workflow for the validation of the HPLC-UV method.
Comparison with Alternative Methods
While HPLC-UV is a robust and cost-effective method, other techniques can also be employed for the analysis of this compound.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV (This Method) | Separation based on polarity, detection by UV absorbance. | Cost-effective, robust, widely available, good selectivity and sensitivity. | Moderate sensitivity compared to mass spectrometry. |
| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry.[9][10] | High sensitivity and specificity, suitable for complex matrices. | Higher equipment and operational costs, requires specialized expertise. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like this compound, which can add complexity.[12] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. | High separation efficiency, low sample and reagent consumption. | Can have lower sensitivity and reproducibility compared to HPLC. |
Decision Pathway for Method Selection
The choice of an analytical method depends on various factors, including the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validated HPLC-UV method for the analysis of this compound is specific, linear, accurate, precise, and robust. It is a cost-effective and reliable method suitable for routine quality control and quantitative analysis in pharmaceutical development. While more sensitive techniques like LC-MS/MS exist, the HPLC-UV method provides a balance of performance, cost, and accessibility for many applications. The choice of the most appropriate method should be based on the specific analytical requirements, such as the need for very low detection limits or the complexity of the sample matrix.
References
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. jchr.org [jchr.org]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.sav.sk [chem.sav.sk]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Thiazoleacetic Acid and 5-Thiazoleacetic Acid Isomers in Biological Systems
A comprehensive review of existing literature reveals a notable scarcity of direct comparative studies on the biological activities of 4-thiazoleacetic acid and 5-thiazoleacetic acid. The vast majority of research in this area focuses on more complex derivatives of the thiazole scaffold, leaving the bioactivity of these two fundamental isomers largely uncharacterized in a side-by-side context. However, by examining broader trends in thiazole chemistry and related studies, a qualitative assessment of their potential biological activities can be inferred.
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of thiazole are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antifungal activities.[1][2][3] The specific arrangement of substituents on the thiazole ring is critical in determining the nature and potency of these activities. Therefore, the isomeric difference between this compound and 5-thiazoleacetic acid—the position of the acetic acid moiety—is expected to significantly influence their interaction with biological targets.
Hypothetical Comparison of Biological Activities
Without direct experimental data, a theoretical comparison must be made with caution. The electronic and steric differences arising from the placement of the acetic acid group at the 4- or 5-position would likely lead to different biological profiles. For instance, the accessibility of the nitrogen and sulfur heteroatoms, as well as the carboxylic acid functional group, for binding to enzyme active sites or receptors would be altered. This could translate to one isomer having a higher affinity for a particular target, and thus greater potency, than the other.
General Experimental Protocols
To definitively compare the biological activities of this compound and 5-thiazoleacetic acid, a series of standardized in vitro and in vivo assays would be required. Below are detailed methodologies for key experiments that would be essential for such a comparison.
Antimicrobial Activity Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Stock solutions of this compound and 5-thiazoleacetic acid are prepared in an appropriate solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity Assessment: Inhibition of Cyclooxygenase (COX) Enzymes
This assay evaluates the ability of the compounds to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory pathway.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compounds (this compound and 5-thiazoleacetic acid) are pre-incubated with the COX enzymes in a suitable buffer at various concentrations. A known COX inhibitor (e.g., indomethacin) is used as a positive control.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time at 37°C and then terminated.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Visualizing Experimental and Logical Frameworks
To better understand the workflow of these potential experiments and the relationships between the compounds and their activities, the following diagrams are provided.
References
- 1. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 2. Discovery and Biological Evaluation of 3‑(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to Structure-Activity Relationships of 4-Thiazoleacetic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-thiazoleacetic acid derivatives, detailing their structure-activity relationships (SAR) across various therapeutic targets. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide delves into the SAR of these compounds, focusing on their anti-inflammatory, anticancer, and acetylcholinesterase inhibitory properties. By systematically comparing the potency of various derivatives, we aim to provide actionable insights for the rational design of novel and more effective therapeutic agents.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and the acetic acid side chain. The following tables summarize the quantitative data from various studies, offering a clear comparison of the inhibitory potential of different derivatives.
Anti-Inflammatory Activity
The anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
| Compound ID | R1-Substituent (at position 2) | R2-Substituent (at phenyl ring on thiazole) | COX-2 IC50 (µM) | Reference Compound | COX-2 IC50 (µM) |
| 4e | - | 1,3-dihydro-2H-indolin-2-one derivative | 2.35 ± 0.04 | Celecoxib | Not specified |
| 9h | - | 1,3-dihydro-2H-indolin-2-one derivative | 2.422 ± 0.10 | Celecoxib | Not specified |
| 9i | - | 1,3-dihydro-2H-indolin-2-one derivative | 3.34 ± 0.05 | Celecoxib | Not specified |
Table 1: In vitro COX-2 inhibitory activity of selected thiazole derivatives.[1]
Anticancer Activity
Thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often through mechanisms such as VEGFR-2 inhibition.
| Compound ID | R-Substituent (on benzylidene) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | NH=NH-Ph | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | NH=NH-Ph | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| 4a | H | MCF-7 | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| 4a | H | HepG2 | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 |
| 4b | Br | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| 4b | Br | HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 |
| 5 | OCOCH3 | MCF-7 | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| 5 | OCOCH3 | HepG2 | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 |
Table 2: In vitro cytotoxic activity of synthesized thiazole derivatives.[2]
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4b | 4-chlorophenylthiazolyl | MDA-MB-231 | 3.52 | Sorafenib | 1.18 |
| 4d | 3-nitrophenylthiazolyl | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |
Table 3: Cytotoxic potency of prepared thiazole derivatives against MDA-MB-231 breast cancer cell line.[3]
Acetylcholinesterase (AChE) Inhibitory Activity
Certain thiazole derivatives have shown promise as acetylcholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.
| Compound ID | Substituents | AChE IC50 (nM) | Reference Compound | AChE IC50 (nM) |
| 10 | 5-arylidene derivative | 103.24 | Donepezil | Not specified |
| 16 | 5-arylidene derivative | 108.94 | Donepezil | Not specified |
Table 4: In vitro acetylcholinesterase (AChE) inhibitory activity of synthesized thiazole-based derivatives.[4]
| Compound ID | R-Substituent | AChE IC50 (µM) | Reference Compound | AChE IC50 (µM) |
| 2i | Not specified | 0.028 ± 0.001 | Donepezil | 0.021 ± 0.001 |
| 2g | Not specified | 0.031 ± 0.001 | Donepezil | 0.021 ± 0.001 |
| 2e | Not specified | 0.040 ± 0.001 | Donepezil | 0.021 ± 0.001 |
| 2b | Not specified | 0.056 ± 0.002 | Donepezil | 0.021 ± 0.001 |
| 2a | Not specified | 0.063 ± 0.003 | Donepezil | 0.021 ± 0.001 |
Table 5: In vitro AChE inhibitory activity of thiazolylhydrazone derivatives.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme.
-
Preparation of Reagents: A COX-2 inhibitor screening kit is typically used. Reagents include COX assay buffer, a COX cofactor working solution, a COX probe solution, recombinant COX-2 enzyme, and an arachidonic acid solution.
-
Assay Procedure:
-
In a 96-well plate, 75 μL of COX assay buffer, 2 μL of COX cofactor working solution, 1 μL of COX probe solution, 1 μL of recombinant COX-2, and 10 μL of the test compound solution are mixed.
-
The mixture is incubated for a specified period.
-
The reaction is initiated by adding 10 μL of the arachidonic acid/NaOH solution.
-
The fluorescence kinetics are measured for 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis: The rate of reaction is determined from the linear range of the fluorescence plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor. The IC50 value is then determined from the concentration-inhibition response curve.[6]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7][8]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This method is a widely used colorimetric assay to determine AChE activity.
-
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[9]
-
Reagents: 0.1 M phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test inhibitor solutions are required.
-
Assay Procedure:
-
In a 96-well plate, the reaction mixture is prepared containing phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
The AChE enzyme solution is added to the wells.
-
The reaction is initiated by the addition of the ATCI substrate solution.
-
The absorbance is measured kinetically at 412 nm.
-
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the rate of the reaction with and without the inhibitor. The IC50 value is then calculated from the dose-response curve.[9][10]
Visualizing a Key Signaling Pathway
To further understand the mechanism of action of these derivatives, a visual representation of a relevant signaling pathway is provided. The following diagram, generated using Graphviz, illustrates the arachidonic acid cascade, a key pathway in inflammation targeted by many this compound derivatives.
References
- 1. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis for the Research Scientist: 4-Thiazoleacetic Acid vs. Thiophene-2-Acetic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological activities of 4-thiazoleacetic acid and thiophene-2-acetic acid.
This guide provides a detailed comparative study of two closely related heterocyclic compounds, this compound and thiophene-2-acetic acid. Both molecules are valuable building blocks in medicinal chemistry and materials science, exhibiting a range of biological activities. This document aims to furnish researchers with the necessary data to make informed decisions in their research and development endeavors by presenting a side-by-side comparison of their key characteristics, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and thiophene-2-acetic acid is presented below. It is important to note that experimental data for the parent this compound is limited, and some values are based on its more extensively studied derivative, 2-amino-4-thiazoleacetic acid, or are predicted.
| Property | This compound | Thiophene-2-Acetic Acid |
| Molecular Formula | C₅H₅NO₂S | C₆H₆O₂S |
| Molecular Weight | 143.16 g/mol | 142.17 g/mol [1][2] |
| Appearance | White to off-white crystalline powder (2-amino derivative)[3] | Light yellow to white crystalline powder[1] |
| Melting Point | ~130 °C (decomposes) (2-amino derivative)[4][5][6] | 63-67 °C[1] |
| Boiling Point | 399.0 ± 17.0 °C (Predicted, 2-amino derivative)[5][7] | 160 °C at 22 mmHg[1] |
| pKa | ~3.20 (Predicted, 2-amino derivative)[6][7] | 3.75 |
| logP | -2.13 (at 20°C and pH 4.54-4.64, 2-amino derivative)[6] | 1.14 (Predicted) |
| Water Solubility | 6.5 g/L (20 °C) (2-amino derivative)[5][7] | Slightly soluble |
Synthesis and Experimental Protocols
Synthesis of Thiophene-2-Acetic Acid
A common and efficient method for the synthesis of thiophene-2-acetic acid involves a two-step process: Friedel-Crafts acylation of thiophene followed by a Favorskii rearrangement.[7][8][9][10]
Step 1: Friedel-Crafts Acylation to yield 2-Chloroacetylthiophene
This step involves the reaction of thiophene with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride.
-
Protocol:
-
To a stirred solution of thiophene in a suitable solvent (e.g., dichloromethane), add 2-chloroacetyl chloride.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum trichloride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloroacetylthiophene.
-
Step 2: Favorskii Rearrangement to yield Thiophene-2-Acetic Acid
The 2-chloroacetylthiophene intermediate undergoes a Favorskii rearrangement in the presence of a base to yield the final product.
-
Protocol:
-
Dissolve the crude 2-chloroacetylthiophene in an aqueous solution of sodium hydroxide.
-
Heat the mixture with stirring for several hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1.
-
The precipitated product is collected by filtration, washed with cold water, and dried to afford thiophene-2-acetic acid.
-
Synthesis of this compound
The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives and can be adapted for this compound.[11][12][13] This involves the reaction of an α-haloketone with a thioamide. For this compound, a suitable starting material would be a 4-haloacetoacetic ester.
-
Proposed Protocol (Hantzsch Synthesis Adaptation):
-
React ethyl 4-chloroacetoacetate with thioformamide in a suitable solvent such as ethanol.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude ethyl 4-thiazoleacetate is then subjected to hydrolysis.
-
The ester is heated with an aqueous solution of sodium hydroxide.
-
After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to precipitate this compound.
-
The product is collected by filtration, washed with cold water, and dried.
-
Biological Activities: A Comparative Overview
Both thiazole and thiophene cores are present in numerous biologically active compounds, contributing to a wide spectrum of pharmacological effects.
Anti-inflammatory Activity
Derivatives of both this compound and thiophene-2-acetic acid have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
-
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay [14][15][16][17][18]
-
A reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme is prepared.
-
The test compound (this compound or thiophene-2-acetic acid) dissolved in a suitable solvent (e.g., DMSO) is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of arachidonic acid.
-
The COX activity is determined by measuring the production of prostaglandin E₂ (PGE₂) using an ELISA kit or by monitoring oxygen consumption.
-
The percentage of inhibition is calculated by comparing the activity in the presence and absence of the test compound. IC₅₀ values can be determined from a dose-response curve.
-
-
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay [19][20][21][22][23]
-
A reaction mixture containing a buffer (e.g., borate buffer), the LOX enzyme, and the test compound is prepared.
-
The reaction is initiated by adding the substrate, such as linoleic acid or arachidonic acid.
-
The formation of the hydroperoxy derivative is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
The percentage of inhibition is calculated, and IC₅₀ values are determined.
-
Antimicrobial Activity
Thiophene and thiazole derivatives have demonstrated a broad range of antimicrobial activities against various bacterial and fungal strains.[2][3][24][25][26][27][28][29]
-
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [1][4][30][31][32]
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion
Both this compound and thiophene-2-acetic acid represent important scaffolds in drug discovery and materials science. Thiophene-2-acetic acid is a well-characterized compound with established synthetic routes and a range of documented biological activities. While data on the parent this compound is less abundant, its derivatives, particularly the 2-amino substituted analog, show significant promise, especially in the realm of antimicrobial agents.
The choice between these two compounds will ultimately depend on the specific application and desired biological or physicochemical properties. This guide provides a foundational dataset to aid researchers in this selection process and in the design of future experiments. Further comparative studies on the parent this compound are warranted to fully elucidate its potential relative to its thiophene counterpart.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-4-thiazole acetic acid | CymitQuimica [cymitquimica.com]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. chembk.com [chembk.com]
- 6. 2-Aminothiazole-4-acetic acid | 29676-71-9 [chemicalbook.com]
- 7. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]
- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 9. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. synarchive.com [synarchive.com]
- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 22. sphinxsai.com [sphinxsai.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 28. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 31. Broth microdilution - Wikipedia [en.wikipedia.org]
- 32. protocols.io [protocols.io]
A Comparative Analysis of 4-Thiazoleacetic Acid and Oxadiazole Analogs in Biological Applications
A detailed examination of the anticancer and anti-inflammatory potential of 4-thiazoleacetic acid derivatives versus their oxadiazole counterparts, supported by available experimental data and methodologies.
In the landscape of medicinal chemistry, the strategic design of bioactive molecules often involves the use of bioisosteres—functional groups or molecules that possess similar physical or chemical properties and elicit comparable biological responses. The thiazole and oxadiazole rings are classic examples of such bioisosteric pairs. This guide provides a comparative biological evaluation of this compound derivatives and their corresponding oxadiazole analogs, with a focus on their anticancer and anti-inflammatory activities. While direct head-to-head comparative studies are limited, this report synthesizes available data from independent research to offer insights for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data on the biological activities of representative this compound and oxadiazole derivatives from various studies. It is crucial to note that these results are not from a single comparative study and experimental conditions may have varied.
Table 1: Anticancer Activity of Thiazole and Oxadiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivatives | 2,4-disubstituted thiazole (PVS 03) | MDAMB-231 | Not specified, but showed best activity | [1] |
| 2-amino-thiazole-4-carboxylic acid (4c) | MCF-7 | Not specified, but showed good activity | [2] | |
| 2-amino-thiazole-4-carboxylic acid (4i) | Various Fungi | >50% inhibition at 50 µg/mL | [2] | |
| Oxadiazole Derivatives | 1,3,4-oxadiazole (AMK OX-10) | HeLa | 5.34 | [3] |
| 1,3,4-oxadiazole (AMK OX-9) | A549 | 20.73 | [3] | |
| 1,3,4-oxadiazole (AMK OX-8) | A549 | 25.04 | [3] | |
| 1,3,4-oxadiazole derivative | MCF-7 | 0.68 | [4] | |
| 1,3,4-oxadiazole derivative | A-549 | 1.56 | [4] |
Table 2: Anti-inflammatory Activity of Thiazole and Oxadiazole Derivatives
| Compound Class | Derivative | Assay | Inhibition (%) | Reference |
| Thiazole Derivatives | Substituted phenyl thiazole (3c) | Carrageenan-induced paw edema | Appreciable activity | [5] |
| Substituted phenyl thiazole (3a, 3d) | Carrageenan-induced paw edema | Appreciable activity | [5] | |
| Oxadiazole Derivatives | 2,5-disubstituted-1,3,4-oxadiazole (Ox-6f) | Carrageenan-induced paw edema | 79.83 | [6] |
| 2,5-disubstituted-1,3,4-oxadiazole (Ox-6d) | Carrageenan-induced paw edema | 76.64 | [6] | |
| 1,3,4-oxadiazole-2-thione analog (5b) | Carrageenan-induced rat footpad edema | ID50 = 8.5 mg/kg | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound derivatives or oxadiazole analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: The animals are divided into groups (e.g., control, standard drug, and test compound groups) and fasted overnight with free access to water.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Visualizations
The following diagrams illustrate the general synthetic workflow for these heterocyclic compounds and a potential signaling pathway they may modulate.
Caption: General synthetic workflows for this compound and oxadiazole analogs.
Caption: Hypothetical inhibition of the COX-2 pathway by thiazole or oxadiazole analogs.
Conclusion
The available data suggests that both this compound derivatives and their oxadiazole analogs are promising scaffolds for the development of novel anticancer and anti-inflammatory agents. The principle of bioisosterism appears to hold, with both heterocyclic systems demonstrating significant biological activity. However, the lack of direct comparative studies makes it challenging to definitively conclude which scaffold offers superior performance. The choice between a thiazole and an oxadiazole core in drug design may depend on other factors such as synthetic accessibility, pharmacokinetic properties, and target-specific interactions. Future research should focus on the synthesis and parallel biological evaluation of this compound derivatives and their direct oxadiazole analogs to provide a clearer understanding of their relative therapeutic potential.
References
- 1. ajrconline.org [ajrconline.org]
- 2. scilit.com [scilit.com]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiazole Scaffold: A Superior Building Block in Drug Discovery Compared to Other Five-Membered Heterocycles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Thiazole Scaffold with Other Five-Membered Heterocycles Supported by Experimental Data
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the plethora of five-membered heterocycles, the thiazole ring has consistently emerged as a privileged scaffold, demonstrating significant advantages over its counterparts such as thiophene, furan, pyrrole, oxazole, and imidazole. This guide provides a comprehensive comparison, supported by experimental data, to highlight the distinct benefits of incorporating the thiazole moiety in drug design.
Physicochemical and Pharmacokinetic Advantages of the Thiazole Scaffold
The unique arrangement of a sulfur and a nitrogen atom in the thiazole ring confers a distinct set of physicochemical properties that are highly advantageous for drug development. These properties often translate to improved metabolic stability, optimal lipophilicity, and favorable target interactions.
Table 1: Comparative Physicochemical Properties of Parent Five-Membered Heterocycles
| Heterocycle | pKa (of conjugate acid) | Boiling Point (°C) | Aromaticity Order |
| Thiazole | 2.5 | 116-118 | Thiophene > Thiazole > Pyrrole > Imidazole > Furan > Oxazole [1] |
| Imidazole | 7.0 | 256 | |
| Oxazole | 0.8 | 69-70 | |
| Thiophene | - | 84 | |
| Furan | - | 31 | |
| Pyrrole | -3.8 | 130 |
Note: Data for parent heterocycles are presented to illustrate fundamental differences. The properties of substituted derivatives, which are more relevant in drug discovery, will vary.
The moderate basicity of thiazole (pKa of 2.5) compared to the more basic imidazole (pKa of 7.0) can be advantageous in avoiding off-target interactions with acidic biopolymers.[1] Furthermore, the greater aromaticity of thiazole compared to oxazole and imidazole contributes to its enhanced stability.[1]
Enhanced Metabolic Stability
One of the most significant advantages of the thiazole scaffold is its generally higher resistance to metabolic degradation. The presence of the sulfur atom and the electronic nature of the ring make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other heterocycles like furan and pyrrole, which are known to form reactive metabolites. While direct comparative studies are limited, the prevalence of thiazole in numerous marketed drugs attests to its favorable metabolic profile. For instance, a study on the metabolism of MTEP, a thiazole-containing compound, in liver microsomes revealed oxidative metabolism, but the thiazole ring itself can also undergo a novel ring-opening metabolism, a pathway that is important to consider in drug design.[2]
Superior Biological Activity Profile
The thiazole ring is a versatile pharmacophore capable of engaging in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. This versatility has led to the discovery of numerous thiazole-containing compounds with potent and diverse biological activities.
Table 2: Comparative Anticancer Activity of Heterocyclic Analogs
| Compound ID | Heterocyclic Core | Target Cell Line | IC50 (µM) | Reference |
| Compound A | Thiazole | MCF-7 (Breast Cancer) | 5.73 | [3] |
| Analog B | Imidazole | A375 (Melanoma) | >10 | [4] |
| Analog C | Oxazole | - | - | |
| Compound 4c | Thiazole | MCF-7 (Breast Cancer) | 2.57 | [5] |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 | [5] | |
| Staurosporine (Control) | - | MCF-7 | 6.77 | [5] |
| Staurosporine (Control) | - | HepG2 | 8.4 | [5] |
| Doxorubicin (Control) | - | A375, MCF-7, ACHN | - | [6] |
| Compound 11b | Imidazothiadiazole | MCF-7 | 0.23 | [6] |
| Compound 11c | Imidazothiadiazole | MCF-7 | 0.11 | [6] |
| Compound 11j | Imidazothiadiazole | MCF-7 | 2.98 | [6] |
Note: This table compiles data from different studies and is for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
As illustrated in Table 2, thiazole-containing compounds have demonstrated potent anticancer activity. For example, a novel 1,3-thiazole derivative (Compound 4) exhibited a potent antiproliferative activity against MCF-7 breast cancer cells with an IC50 of 5.73 µM.[3] Another study reported a thiazole derivative (compound 4c) with an even lower IC50 of 2.57 µM against the same cell line.[5] In a comparative study of imidazoline and imidazole analogs against melanoma cell lines, the imidazole-containing compounds were generally less active than their thiazolidine-containing predecessors, with IC50 values above 10 µM.[4]
Key Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives
A significant number of thiazole-based anticancer agents exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Several studies have highlighted the potential of thiazole derivatives as potent inhibitors of this pathway.[7][8]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Experimental Protocols
To provide practical context, this section outlines a general protocol for a key experiment used to evaluate a critical drug property: metabolic stability.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound by liver microsomal enzymes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (or from other species as required)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
Prepare the reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
On ice, dilute the liver microsomes to the desired concentration in phosphate buffer.
-
-
Incubation:
-
Pre-warm the reaction mixture and the test compound solution to 37°C.
-
Initiate the reaction by adding the liver microsomes to the wells of the 96-well plate containing the test compound and reaction mixture.
-
Incubate the plate at 37°C with constant shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile or methanol. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.
-
This protocol provides a fundamental framework for assessing metabolic stability. Specific parameters such as compound and protein concentrations may need to be optimized for individual compounds.[7][9][10][11][12][13]
Experimental Protocol: Hantzsch Thiazole Synthesis
Objective: To synthesize a 2-amino-4-phenylthiazole derivative.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
-
Stir bar and hot plate
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
In a reaction vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring for approximately 30 minutes.
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the collected solid with water and allow it to air dry.
-
The product can then be characterized by techniques such as melting point determination, TLC, and NMR spectroscopy.[8][14][15]
This is a general and robust method for the synthesis of a wide variety of thiazole derivatives.[8][14][15]
Conclusion
The thiazole scaffold offers a compelling combination of favorable physicochemical properties, enhanced metabolic stability, and a versatile biological activity profile. Its ability to serve as a key pharmacophore in a multitude of therapeutic areas, particularly in anticancer drug discovery, underscores its superiority over other five-membered heterocycles. The experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the distinct advantages of the thiazole ring in the design and synthesis of next-generation therapeutics.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. mercell.com [mercell.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of Synthetic 4-Thiazoleacetic Acid: qNMR vs. HPLC
In the development and manufacturing of pharmaceutical ingredients, rigorous purity assessment is paramount to ensure safety and efficacy. For synthetic 4-thiazoleacetic acid, a key intermediate in the synthesis of various pharmaceuticals, accurate and reliable purity determination is critical. This guide provides a comprehensive comparison of two prominent analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the principles, experimental protocols, and data presentation for each method, offering a clear perspective for researchers, scientists, and drug development professionals.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct measurement of analyte concentration and purity.[1][2] Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[2][3][4] The signal intensity in ¹H NMR is directly proportional to the number of protons contributing to the resonance, making it a universal detector for hydrogen-containing molecules.
Advantages of qNMR:
-
Primary Method: qNMR is a primary ratio method of measurement, meaning it does not require a specific reference standard of the analyte itself.
-
Accuracy and Precision: When performed correctly, qNMR offers high accuracy and precision, with results comparable to conventional primary methods.[1]
-
Non-destructive: The technique is non-destructive, allowing for the recovery of the sample after analysis.[5]
-
Structural Information: In addition to quantification, the NMR spectrum provides structural information, which can help in the simultaneous identification of impurities.[5]
-
Speed and Efficiency: qNMR can be faster than developing and validating a new HPLC method, especially when a reference standard for the impurity is not available.[5][6]
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a well-established and widely used chromatographic technique for the separation, identification, and quantification of components in a mixture.[2] For purity analysis, it typically involves comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method) or quantifying against a certified reference standard.
Advantages of HPLC:
-
High Sensitivity: HPLC methods, particularly with UV detection, can be highly sensitive for detecting trace impurities.[6]
-
Established Methodology: It is a standard and well-understood technique in the pharmaceutical industry with extensive regulatory acceptance.
-
Separation Power: HPLC offers excellent separation capabilities for complex mixtures, allowing for the resolution of closely related impurities.
Comparative Data Summary
The following table presents a hypothetical comparison of purity analysis results for a batch of synthetic this compound using both qNMR and HPLC.
| Parameter | qNMR | HPLC (Area %) | Comment |
| Purity (%) | 99.2 | 99.5 | A slight discrepancy can occur due to differences in detector response in HPLC for various impurities. qNMR provides a more direct molar concentration-based purity. |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | HPLC with UV detection generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | Similar to LOD, HPLC often has lower quantification limits. |
| Analysis Time per Sample | ~15-20 min | ~30-45 min | qNMR can be faster as it does not require long column equilibration times. |
| Method Development Time | 1-2 days | 1-2 weeks | Developing a robust and validated HPLC method can be more time-consuming. |
Experimental Protocols
qNMR Purity Determination of this compound
This protocol outlines the use of an internal standard for the absolute purity determination of this compound.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient for a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]
-
Spectral Width: To cover all signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply appropriate processing parameters (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following equation[8]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
HPLC Purity Determination of this compound (Area Percent Method)
This protocol describes a general approach for purity determination by HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffer (e.g., phosphate buffer)
-
HPLC system with a UV detector
-
C18 analytical column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[2]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of buffer and organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV maximum of this compound.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both qNMR and HPLC purity analysis.
Caption: Workflow for qNMR Purity Analysis.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enovatia.com [enovatia.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. asdlib.org [asdlib.org]
- 8. Purity Calculation - Mestrelab Resources [mestrelab.com]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 4-Thiazoleacetic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides a comparative analysis of the cross-reactivity of 4-thiazoleacetic acid derivatives in key biological assays. By examining available experimental data and outlining detailed methodologies, this document serves as a crucial resource for assessing the off-target effects and refining the development of this important class of compounds.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. However, the potential for off-target interactions can lead to unforeseen side effects and complicate clinical development. This guide delves into the cross-reactivity profiles of select this compound derivatives, offering insights into their selectivity and potential liabilities.
Comparative Analysis of Selectivity
While comprehensive cross-reactivity data across a broad panel of targets for a homologous series of this compound derivatives is not extensively available in the public domain, specific examples highlight the potential for both high selectivity and off-target activity. Here, we compare the selectivity profiles of derivatives developed as CRTH2 antagonists and p38 MAPK inhibitors.
Table 1: Selectivity Profile of a this compound-Based CRTH2 Antagonist
| Compound | Primary Target | Primary Target Affinity (nM) | Cross-Reactivity Target | Cross-Reactivity Activity |
| [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | CRTH2 | 3.7 (Ki) | DP Receptor | No functional activity (27 µM in cAMP assay)[1] |
CRTH2: Chemoattractant receptor-homologous molecule expressed on Th2 cells; DP Receptor: Prostaglandin D2 receptor 1.
Table 2: Profile of 4-Phenyl-5-pyridyl-1,3-thiazole Derivatives as p38 MAPK Inhibitors
| Compound | Primary Target | In Vitro Activity | In Vivo Activity |
| Compound 7g | p38 MAPK | Potent inhibition | Orally active, blocks in vivo production of TNF-α[2] |
| Compound 10b | p38 MAPK | Potent inhibition | Good oral administration in mice, significant in vivo anti-inflammatory activity[2] |
Detailed cross-reactivity data for compounds 7g and 10b against a broad kinase panel is not publicly available in the cited source.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. The following sections describe the methodologies used to assess the selectivity of this compound derivatives against GPCRs and protein kinases.
GPCR Cross-Reactivity Assessment: BRET and cAMP Assays
Bioluminescence Resonance Energy Transfer (BRET) and cyclic Adenosine Monophosphate (cAMP) assays are powerful tools for characterizing ligand binding and functional activity at G-protein coupled receptors (GPCRs).
1. BRET-based Ligand Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from a receptor tagged with a luciferase.
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the GPCR of interest fused to a luciferase (e.g., Renilla luciferase, Rluc) and a fluorescent protein (e.g., YFP).
-
Assay Procedure:
-
Transfected cells are harvested, washed, and resuspended in a suitable assay buffer.
-
Cells are seeded into a 96-well microplate.
-
A fluorescently labeled antagonist for the target receptor is added to the cells.
-
The this compound derivative is added in a concentration-response manner.
-
The luciferase substrate (e.g., coelenterazine h) is added.
-
The BRET signal is measured using a microplate reader capable of detecting both the luciferase emission and the fluorescent protein emission.
-
-
Data Analysis: The decrease in the BRET signal upon addition of the test compound is indicative of displacement of the fluorescent ligand. The data is plotted as BRET ratio versus compound concentration to determine the binding affinity (Ki).
2. cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, a second messenger often regulated by GPCRs.
-
Cell Culture: Cells stably or transiently expressing the GPCR of interest are cultured to confluence.
-
Assay Procedure:
-
Cells are harvested and resuspended in stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are seeded into a 96-well plate.
-
The this compound derivative is added at various concentrations.
-
The cells are stimulated with an agonist for the target receptor to induce a cAMP response.
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced cAMP production is measured. The data is plotted as cAMP concentration versus compound concentration to determine the functional antagonistic effect (IC50).
In Vitro Kinase Selectivity Profiling
Radiometric and luminescence-based kinase assays are commonly used to determine the inhibitory activity of compounds against a panel of protein kinases.
1. Radiometric Kinase Assay (e.g., for p38 MAPK)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reagents:
-
Purified, active p38 MAPK enzyme.
-
Specific substrate (e.g., ATF2).
-
[γ-³³P]ATP.
-
Kinase assay buffer.
-
This compound derivative.
-
-
Assay Procedure:
-
The kinase reaction is set up in a 96-well plate containing the kinase, substrate, and assay buffer.
-
The this compound derivative is added at various concentrations.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
The plate is incubated at 30°C for a defined period.
-
The reaction is stopped by the addition of phosphoric acid.
-
A portion of the reaction mixture is transferred to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
The plate is washed to remove unincorporated [γ-³³P]ATP.
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizing Molecular Interactions and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
Comparative Docking Analysis of 4-Thiazoleacetic Acid Analogs in Drug Discovery
A detailed guide for researchers and scientists on the binding affinities and interaction patterns of 4-thiazoleacetic acid analogs with various biological targets. This guide synthesizes data from multiple docking studies to provide a comparative overview of their potential as therapeutic agents.
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent feature in many biologically active compounds.[1][2] Analogs of this compound, in particular, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Molecular docking studies have become an indispensable tool in the rational design of these analogs, providing valuable insights into their binding modes and affinities with various protein targets. This guide offers a comparative analysis of docking studies performed on different this compound analogs and other thiazole derivatives, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Binding Affinities
The efficacy of a drug candidate is often correlated with its binding affinity to the target protein. Molecular docking simulations provide quantitative estimates of this affinity, typically expressed as binding energy (in kcal/mol) or a docking score. A lower binding energy or a more negative docking score generally indicates a more stable and favorable interaction. The following tables summarize the docking results for various thiazole derivatives against different biological targets, as reported in several studies.
| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference |
| Compound 2j | 1KZN | -7.4 | [3] |
| Compound 3g | Acetylcholinesterase (AChE) | -5.555 (Docking Score) | [4] |
| Compound 3f | Acetylcholinesterase (AChE) | Not explicitly stated, but showed good inhibitory activity | [4] |
| Compound 7 | Phospholipase A2 (Naja oxiana) | Not explicitly stated, but IC50 = 1 nM | [5] |
| Analogs S2, S5-S9 | FabH (3iL9) | -102.612 to -144.236 (MolDock Score) | [1] |
| Griseofulvin (Standard) | FabH (3iL9) | -90.94 (MolDock Score) | [1] |
Table 1: Comparative Binding Affinities of Thiazole Derivatives from Docking Studies. This table presents the binding energies and docking scores of various thiazole analogs against their respective protein targets.
Experimental Protocols in Docking Studies
The reliability of docking results is highly dependent on the methodology employed. While specific parameters may vary between studies, a general workflow is typically followed.
General Docking Workflow
A typical molecular docking protocol involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.
Figure 1. A generalized workflow for molecular docking studies.
Key Methodological Details from Cited Studies:
-
Software: Commonly used software for docking simulations includes AutoDock Vina and Molegro Virtual Docker.[1][3]
-
Protein Preparation: Protein structures are typically obtained from the Protein Data Bank (PDB).[1][3] Preparation often involves removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Ligand structures are drawn using chemical drawing software and then optimized to find their lowest energy conformation.[1]
-
Target Selection: The choice of the target protein is crucial and is based on its relevance to the disease of interest. For example, in antimicrobial studies, enzymes like FabH and DNA gyrase are common targets.[1][6] In cancer research, protein kinases such as EGFR are frequently investigated.[7]
Biological Targets and Signaling Pathways
Thiazole derivatives have been investigated for their inhibitory effects on a wide range of biological targets, implicating them in various signaling pathways.
Enzyme Inhibition
A significant number of studies focus on the inhibition of specific enzymes.
-
Phospholipase A2 (PLA2): Certain thiazole derivatives have shown potent inhibition of PLA2 from cobra venom, suggesting their potential as anti-venom agents.[5]
-
FabH: This enzyme is crucial for fatty acid synthesis in bacteria, making it an attractive target for novel antibacterial agents.[1]
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Pyrazoline-thiazole hybrids have been identified as dual inhibitors of both AChE and BChE.[4]
-
DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Thiazole derivatives have been designed to inhibit the GyrB subunit of DNA gyrase.[6]
Figure 2. Inhibition of various enzymes by thiazole analogs and their therapeutic implications.
Protein Kinase Signaling
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer.[8][9] Thiazole-based compounds have been developed as inhibitors of several protein kinases.
-
Epidermal Growth Factor Receptor (EGFR): Quinazoline-based thiazole derivatives have been investigated as EGFR kinase inhibitors for their potential anticancer activity.[7]
Figure 3. Simplified diagram of EGFR signaling pathway and its inhibition by thiazole analogs.
Conclusion
The comparative analysis of docking studies on this compound analogs and other thiazole derivatives highlights their significant potential as scaffolds for the development of novel therapeutic agents. The data consistently demonstrates their ability to bind with high affinity to a diverse range of biological targets, including enzymes and protein kinases. The methodologies employed in these docking studies provide a solid foundation for the in-silico screening and rational design of more potent and selective inhibitors. Future research should focus on further optimizing these lead compounds and validating the computational findings through in vitro and in vivo studies to translate these promising results into clinical applications.
References
- 1. wjarr.com [wjarr.com]
- 2. mdpi.com [mdpi.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of thiazole derivatives against phospholipase A2 (Naja oxiana) venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcat.com [ijpcat.com]
- 7. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Thiazoleacetic Acid: Classical vs. Modern Routes
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 4-Thiazoleacetic acid, a valuable building block in medicinal chemistry, can be synthesized through various methods. This guide provides an objective comparison of a classical approach, the Hantzsch thiazole synthesis, against a modern, greener alternative, highlighting key performance indicators and detailed experimental protocols to inform your synthetic strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for a classical and a modern synthetic route to a this compound derivative, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Classical Route: Hantzsch Synthesis Derivative | Modern Route: Greener, One-Pot Synthesis |
| Target Compound | (2-Aminothiazol-4-yl)-acetic acid hydrochloride | 2,5-disubstituted thiazolo[5,4-d]thiazoles (as a model for modern thiazole synthesis) |
| Overall Yield | ~78.5%[1] | 70-92%[2] |
| Reaction Time | Multiple hours | 1 hour[2] |
| Reaction Temperature | -25°C to 30°C[1] | 130°C[2] |
| Key Reagents | Thiourea, 4-chloroacetoacetyl chloride, methylene chloride[1] | Dithiooxamide, aromatic aldehydes, sodium metabisulfite[2] |
| Solvent | Methylene chloride (a chlorohydrocarbon)[1] | L-proline:ethylene glycol (Deep Eutectic Solvent)[2] |
| Catalyst | None specified | L-proline (as part of the DES) |
| Purification | Crystallization[1] | Precipitation and filtration[2] |
| Environmental Impact | Use of volatile and hazardous chlorinated solvent. | Use of a biodegradable and low-volatility Deep Eutectic Solvent. |
Experimental Protocols
Classical Route: Hantzsch Synthesis of (2-Aminothiazol-4-yl)-acetic acid hydrochloride
This method represents a long-standing and widely used approach for the synthesis of the thiazole ring.
Materials:
-
Thiourea
-
4-Chloroacetoacetyl chloride
-
Methylene chloride
-
Water
Procedure:
-
A suspension of thiourea in water is prepared and cooled to 5°C.[1]
-
A solution of 4-chloroacetoacetyl chloride in methylene chloride is prepared. The 4-chloroacetoacetyl chloride can be synthesized by chlorinating diketene in methylene chloride at -20°C to -25°C.[1]
-
The 4-chloroacetoacetyl chloride solution is added to the thiourea suspension while maintaining the temperature between 5°C and 10°C.[1]
-
After the addition is complete, the reaction is allowed to proceed at a temperature of 25°C to 30°C.[1]
-
The resulting (2-aminothiazol-4-yl)-acetic acid hydrochloride is isolated as colorless crystals.[1]
Modern Route: Green Synthesis of Thiazolo[5,4-d]thiazoles
This contemporary method showcases the use of a Deep Eutectic Solvent (DES) and a one-pot approach to synthesize a related thiazole structure, emphasizing environmental friendliness and efficiency.[2]
Materials:
-
Dithiooxamide
-
Aromatic aldehyde (e.g., vanillin)
-
Sodium metabisulfite
-
L-proline
-
Ethylene glycol
-
Water
-
Ethanol
Procedure:
-
The Deep Eutectic Solvent is prepared by heating a mixture of L-proline and ethylene glycol (1:50 mol/mol) at 70°C until a clear solution is formed.[2]
-
The DES is placed in a round-bottom flask, and the aromatic aldehyde (2 mmol), dithiooxamide (1 mmol), and sodium metabisulfite (1.1 mmol) are added sequentially.[2]
-
The mixture is stirred at 130°C for one hour.[2]
-
After cooling to room temperature, water is added to precipitate the product.[2]
-
The solid product is collected by filtration and washed with cold water and then ethanol.[2]
Visualizing the Synthetic Workflows
To further clarify the processes, the following diagrams illustrate the experimental workflows for both the classical and modern synthesis routes.
Caption: Workflow for the classical Hantzsch synthesis.
Caption: Workflow for the modern green synthesis.
References
Safety Operating Guide
Proper Disposal of 4-Thiazoleacetic Acid: A Guide for Laboratory Professionals
The proper disposal of 4-Thiazoleacetic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As with any laboratory chemical, a comprehensive understanding of its properties and the associated hazards is the first step toward safe handling and disposal. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific information for this compound may vary between suppliers, it is generally characterized as a solid, light-colored powder.[1][2] Exposure may cause irritation.[1][3] In the event of a spill, the area should be secured. For small spills, the solid material can be dampened with water and transferred to a suitable container for disposal.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Safety glasses with side shields or goggles (European Standard EN 166).[4]
-
Chemical-resistant gloves.[4]
-
A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is governed by federal, state, and local regulations, primarily under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6][7] Therefore, disposal into regular trash or down the sewer system is strictly prohibited.[5] The following protocol outlines the standard procedure for its disposal:
-
Waste Identification and Classification : Any unwanted or unused this compound is considered chemical waste.[8][9] It is the responsibility of the chemical waste generator to determine if it is classified as hazardous waste.[4] Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all chemical waste should be treated as hazardous.[8]
-
Containerization :
-
Use a dedicated and compatible waste container. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5] The container must be in good condition, with no leaks or rust.[9]
-
Ensure the container is properly sealed to prevent leaks or spills.[5][9]
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[6]
-
-
Labeling : Proper labeling of the waste container is critical for safety and regulatory compliance. The label must include:
-
The full common chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[5]
-
The quantity of the waste.[5]
-
The date of waste generation.[5]
-
The place of origin, including the department and room number.[5]
-
The name and contact information of the Principal Investigator.[5]
-
Appropriate hazard pictograms.[5]
-
Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
This area must be under the direct supervision of laboratory personnel.[6]
-
Segregate the container of this compound from incompatible materials. Based on its chemical structure (a carboxylic acid and an organosulfide), it should be stored away from bases, oxidizing agents, and reactive metals.[1][10]
-
Store containers in secondary containment to prevent spills.[8]
-
-
Disposal Request :
-
Once the waste container is full or ready for disposal, a hazardous waste pickup must be scheduled through your institution's EHS or equivalent department.[5][8]
-
Complete any required forms, such as a Hazardous Waste Information Form, providing a detailed list of the container's contents.[5]
-
Do not transport hazardous waste yourself; this must be done by trained EHS personnel.[8]
-
-
Disposal of Empty Containers :
-
A container that has held this compound must be decontaminated before being disposed of as regular trash.
-
This is typically done by triple-rinsing the container with a suitable solvent that can remove the chemical residue.[8][9]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[8][9]
-
After triple-rinsing, deface or remove the original label from the container before placing it in the regular trash.[8]
-
Quantitative Disposal Guidelines
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area. | [8] |
| Container Fill Level | Do not fill waste containers beyond 90% of their capacity. | [6] |
| pH Range for Drain Disposal | 5.5 - 10.5 (for approved, dilute aqueous solutions only; not applicable to solid this compound). | [11] |
| Waste Storage Time Limit | Varies by generator status; large quantity generators can typically store waste for up to 90 days. | [6][12] |
| Empty Container Rinsing | Triple-rinse with a solvent amount equal to approximately 5% of the container's volume for each rinse. | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. 2-AMINO-4-THIAZOLE ACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.fr [fishersci.fr]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. pfw.edu [pfw.edu]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acs.org [acs.org]
- 12. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Thiazoleacetic Acid
Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-Thiazoleacetic acid in research and development settings. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks, ensure regulatory compliance, and foster a culture of safety within your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. This compound is classified as an irritant, and direct contact with skin, eyes, or the respiratory tract must be avoided. The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Nitrile or Butyl Rubber | To prevent skin contact. Breakthrough times for similar chemicals suggest these materials offer adequate protection for routine laboratory procedures. Always inspect gloves for integrity before use. |
| Eye Protection | Safety Goggles | Chemical splash goggles (ANSI Z87.1 certified) | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | Respirator | Half-mask or full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and P100 particulate filters. | To prevent inhalation of the powdered compound, especially when handling larger quantities or when adequate ventilation is not available. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat | To protect skin and clothing from contamination. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A standardized operational plan is essential for minimizing exposure and ensuring procedural consistency. The following protocol outlines the safe handling of this compound from receipt to use.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly labeled with the chemical name and associated hazards.
Preparation for Handling:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and PPE before handling the chemical.
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
To minimize dust generation, handle the solid material with care. Avoid scooping or pouring in a manner that creates airborne particles.
-
If transferring the powder, use a chemical spatula or a similar tool.
-
For creating solutions, slowly add the powdered this compound to the solvent to avoid splashing.
Spill Response:
-
In the event of a small spill, cordon off the area to prevent further contamination.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and adhere to regulatory standards.
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All hazardous waste must be disposed of through a certified hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol provides a detailed methodology for a common laboratory procedure involving this compound.
Objective: To prepare a 100 mM stock solution of this compound in a suitable solvent.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, DMF, or an aqueous base)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Work within a chemical fume hood. Don all required PPE.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 100 mM solution. (Molecular Weight of this compound = 143.16 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound onto weighing paper using an analytical balance.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Add a portion of the chosen solvent to the flask, ensuring not to fill it to the final volume.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the solid is completely dissolved. Gentle heating may be applied if necessary, depending on the solvent and stability of the compound.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Labeling and Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the solution to a clearly labeled storage bottle, including the chemical name, concentration, solvent, and date of preparation. Store as recommended for the compound.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
